Product packaging for 2H-indazol-2-ylacetic acid(Cat. No.:CAS No. 58037-05-1)

2H-indazol-2-ylacetic acid

Cat. No.: B1313838
CAS No.: 58037-05-1
M. Wt: 176.17 g/mol
InChI Key: TVIFXNAJWOGGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-indazol-2-ylacetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1313838 2H-indazol-2-ylacetic acid CAS No. 58037-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-indazol-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIFXNAJWOGGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482507
Record name 2H-indazol-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58037-05-1
Record name 2H-indazol-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-indazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2H-indazol-2-ylacetic acid, a valuable building block in medicinal chemistry. The indazole scaffold is a prominent feature in numerous biologically active compounds, making efficient and well-characterized synthetic routes to its derivatives, such as the title compound, essential for drug discovery and development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
Appearance Cream powder--INVALID-LINK--
CAS Number 58037-05-1--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from indazole. The first step involves the N-alkylation of the indazole ring with an appropriate haloacetic acid ester, such as ethyl bromoacetate. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

A critical aspect of the initial N-alkylation step is controlling the regioselectivity. The indazole anion is an ambident nucleophile, and alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and the steric and electronic properties of any substituents on the indazole ring. For the synthesis of the desired this compound, reaction conditions that favor N-2 alkylation are required.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Indazole Indazole Alkylation N-Alkylation Indazole->Alkylation EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Alkylation BaseSolvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) BaseSolvent->Alkylation EthylIndazolylacetate Ethyl 2H-indazol-2-ylacetate (and N-1 isomer) Alkylation->EthylIndazolylacetate Hydrolysis Hydrolysis EthylIndazolylacetate->Hydrolysis AcidWorkup Acidic Workup Hydrolysis->AcidWorkup Base Base (e.g., NaOH) Base->Hydrolysis FinalProduct This compound AcidWorkup->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles for N-alkylation and ester hydrolysis.

Step 1: Synthesis of Ethyl 2H-indazol-2-ylacetate

This procedure focuses on conditions reported to favor N-2 alkylation of indazoles.

Materials:

  • Indazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of indazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the N-1 and N-2 isomers and isolate ethyl 2H-indazol-2-ylacetate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 2H-indazol-2-ylacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve ethyl 2H-indazol-2-ylacetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Data

The following table summarizes the expected characterization data for this compound.

Analysis Expected Data
¹H NMR Signals corresponding to the aromatic protons of the indazole ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The spectrum available on PubChem shows characteristic peaks for the indazole ring system and the acetic acid moiety.[1]
FTIR (cm⁻¹) A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic aromatic C-H and C=C stretching vibrations.
Mass Spec. The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (176.17 g/mol ).
Melting Point A sharp melting point is expected for the pure compound.

Note: The specific chemical shifts, coupling constants, and peak intensities in the NMR spectra, as well as the exact wavenumbers in the IR spectrum, should be determined experimentally and compared with literature values for confirmation of the structure.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the procedures as necessary for their specific experimental setup and scale.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2H-Indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Indazol-2-ylacetic acid is a heterocyclic compound featuring an indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings. The presence of the acetic acid moiety at the 2-position of the indazole ring imparts acidic properties and provides a handle for further chemical modifications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. This information is critical for its application in medicinal chemistry, agrochemical development, and materials science.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Data for this compound
PropertyValueSource
IUPAC Name 2-(2H-indazol-2-yl)acetic acidChem-Impex
CAS Number 58037-05-1Chem-Impex
Molecular Formula C₉H₈N₂O₂Chem-Impex
Molecular Weight 176.17 g/mol Chem-Impex
Appearance Cream powderChem-Impex
Melting Point Not explicitly available
Boiling Point 412.5 °C at 760 mmHgCymitQuimica
Density 1.35 g/cm³Chemsrc
LogP (calculated) 1.12 - 1.3Chemsrc, PubChem
pKa Not experimentally determined
Solubility Not experimentally determined
Storage Conditions 0-8 °C, dry areaChem-Impex, CymitQuimica

Note: While calculated LogP values are available, experimental determination is recommended for higher accuracy. Similarly, experimental data for melting point, pKa, and solubility in various solvents are crucial for many applications and require experimental determination.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: N-alkylation of indazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester. This approach allows for the regioselective introduction of the acetic acid moiety at the N2 position of the indazole ring.

Step 1: N-Alkylation of Indazole with Ethyl Bromoacetate

This reaction typically yields a mixture of N1 and N2 alkylated isomers. The ratio of these isomers can be influenced by the choice of base, solvent, and reaction temperature. For preferential N2-alkylation, conditions that favor kinetic control are often employed.

  • Materials:

    • Indazole

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure (using K₂CO₃ in DMF): [2]

    • To a stirred suspension of indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 2: Hydrolysis of Ethyl 2H-Indazol-2-ylacetate

The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Materials:

    • Ethyl 2H-indazol-2-ylacetate

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 2H-indazol-2-ylacetate in a mixture of water and a co-solvent like ethanol or THF.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow Indazole Indazole Alkylation N-Alkylation Indazole->Alkylation EtBrAc Ethyl Bromoacetate EtBrAc->Alkylation Base_Solvent Base (K2CO3 or NaH) Solvent (DMF or THF) Base_Solvent->Alkylation Ester Ethyl 2H-indazol-2-ylacetate Alkylation->Ester Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. Potentiometric titration is a standard and reliable method for its determination.

  • Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

  • Procedure: [3][4][5][6]

    • Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the solution of the acid with a standardized solution of NaOH, adding the titrant in small increments.

    • Record the pH after each addition, allowing the solution to equilibrate.

    • Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve or from the inflection point of the first derivative plot.

pKa_Determination_Workflow Sample_Prep Prepare solution of This compound Titration Titrate with standardized NaOH Sample_Prep->Titration pH_Measurement Monitor pH Titration->pH_Measurement Data_Plotting Plot pH vs. Volume of NaOH pH_Measurement->Data_Plotting pKa_Determination Determine pKa from titration curve Data_Plotting->pKa_Determination

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Potential Applications

Derivatives of the 2H-indazole scaffold are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] This suggests that this compound could serve as a valuable starting material or scaffold for the development of new therapeutic agents.

Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition

One of the key mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. Given the structural similarities of some indazole derivatives to known anti-inflammatory agents, it is plausible that this compound or its derivatives could exhibit COX inhibitory activity.

A common method to assess this is through a COX inhibitor screening assay. These assays typically measure the peroxidase activity of the COX enzyme.

  • Experimental Protocol (General Overview of a Fluorometric COX Inhibitor Screening Assay): [8][9]

    • A reaction mixture containing the COX enzyme (either COX-1 or COX-2), a fluorescent probe, and a cofactor is prepared in a buffer.

    • The test compound (this compound) at various concentrations is added to the wells of a microplate.

    • The reaction is initiated by the addition of arachidonic acid.

    • The fluorescence generated from the oxidation of the probe by the peroxidase activity of COX is measured over time.

    • Inhibition of the enzyme is determined by a decrease in the rate of fluorescence generation compared to a control without the inhibitor.

COX_Inhibition_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation) Prostaglandin_H2->Prostaglandins Inhibitor This compound (Potential Inhibitor) Inhibitor->COX_Enzyme

Caption: Potential inhibition of the COX pathway by this compound.

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in drug discovery and materials science. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for its synthesis and pKa determination, and explored its potential as an anti-inflammatory agent through the inhibition of COX enzymes. Further experimental investigation into its solubility, pKa, and a broader screening of its biological activities will be invaluable in unlocking its full potential for the development of novel and effective molecules.

References

Advancements in 2H-Indazol-2-ylacetic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 2H-indazol-2-ylacetic acid derivatives, with a focus on their therapeutic potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and insights into the mechanisms of action of this promising class of compounds.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Among these, this compound and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. These compounds have demonstrated significant in vitro efficacy against various pathogens and cancer cell lines, and have shown potential for modulating key inflammatory pathways. This guide synthesizes the current scientific literature to provide an in-depth analysis of their biological activities.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives has yielded a wealth of quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50). These values are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development. The following tables summarize the reported IC50 values for various derivatives across different biological assays.

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives
CompoundSubstituent (R)E. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)
1 H0.1100.1700.200
2 4-Cl0.0400.0700.070
3 4-COOCH30.0450.0600.060
4 2-Cl0.0600.0400.060
5 2-COOCH30.0300.0400.040
6 2-CF30.0300.0400.040
7 2-COOH0.0500.0400.050
Metronidazole -0.2000.1800.150

Data compiled from multiple sources, showcasing the potent antiprotozoal activity of these derivatives, often exceeding that of the reference drug, metronidazole.[1][2]

Table 2: Anticancer Activity of Indazole Derivatives
CompoundCell LineIC50 (µM)
2f 4T1 (Breast)0.23
HepG2 (Liver)0.80
A549 (Lung)1.15
HCT116 (Colon)0.56
MCF-7 (Breast)0.34
Doxorubicin 4T16.50
HepG20.98
A5490.75
HCT1160.62
MCF-70.19

Compound 2f demonstrates significant growth inhibitory activity against a panel of cancer cell lines.[3]

Table 3: Anti-inflammatory Activity (COX-2 Inhibition) of Indazole Derivatives
Compound% Inhibition at 10 µM
18 45
21 38
23 52
26 41

Selected 2,3-diphenyl-2H-indazole derivatives show moderate inhibitory activity against the COX-2 enzyme.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to advancing research. This section provides comprehensive protocols for the key biological assays and synthetic procedures cited in this guide.

Synthesis of 2-Phenyl-2H-indazole Derivatives

A general and efficient method for the synthesis of 2-phenyl-2H-indazole derivatives is the Cadogan reaction.[3]

Procedure:

  • A mixture of an appropriate 2-nitrobenzaldehyde (1 equivalent) and a substituted aniline (1.2 equivalents) is heated under reflux in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base.

  • The resulting imine is then heated in triethyl phosphite (3 equivalents) at 150 °C for a period of 0.5 to 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess triethyl phosphite and the resulting phosphate byproduct are removed by vacuum distillation.

  • The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-phenyl-2H-indazole derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Schiff Base Formation cluster_reaction2 Step 2: Reductive Cyclization (Cadogan) cluster_purification Purification 2-nitrobenzaldehyde 2-nitrobenzaldehyde Reflux Reflux 2-nitrobenzaldehyde->Reflux Substituted_aniline Substituted_aniline Substituted_aniline->Reflux Schiff_base Schiff_base Reflux->Schiff_base Imine intermediate Triethyl_phosphite Triethyl_phosphite Heat Heat (150 °C) Triethyl_phosphite->Heat Crude_product Crude_product Heat->Crude_product Crude Product Vacuum_distillation Vacuum_distillation Column_chromatography Column_chromatography Vacuum_distillation->Column_chromatography Product 2-Phenyl-2H-indazole Derivative Column_chromatography->Product Schiff_base->Triethyl_phosphite Crude_product->Vacuum_distillation

General workflow for the synthesis of 2-phenyl-2H-indazole derivatives.
In Vitro Antiprotozoal Susceptibility Testing

The following protocol is a generalized method for determining the in vitro susceptibility of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis to test compounds.

Culture of Protozoa:

  • Giardia intestinalis (e.g., WB strain): Trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10% bovine serum at 37°C.[4][5]

  • Entamoeba histolytica (e.g., HM-1:IMSS strain): Trophozoites are grown in TYI-S-33 medium supplemented with 15% adult bovine serum at 37°C.[2][6]

  • Trichomonas vaginalis (e.g., G3 strain): Trophozoites are maintained in TYI-S-33 medium supplemented with 10% heat-inactivated horse serum at 37°C.[7][8]

Susceptibility Assay:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in the respective culture medium in a 96-well microtiter plate.

  • Add a standardized suspension of trophozoites to each well.

  • Include a positive control (a known antiprotozoal agent like metronidazole), a negative control (vehicle, i.e., DMSO), and a media-only control.

  • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • After incubation, determine the number of viable trophozoites in each well using a hemocytometer or a suitable viability assay.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the protozoal growth compared to the negative control.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plate Adherence Incubate overnight for adherence Seed_Cells->Adherence Compound_Treatment Treat cells with serial dilutions of compound Adherence->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h Add_MTT Add MTT solution to each well Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Dissolve_Formazan Remove medium and add DMSO to dissolve formazan Incubation_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
In Vitro COX-2 Inhibition Assay

The inhibitory activity of the compounds against cyclooxygenase-2 (COX-2) can be determined using a commercially available COX inhibitor screening assay kit.[7][11]

Procedure (based on a typical fluorometric assay):

  • Prepare the reaction buffer, heme, and the COX-2 enzyme solution according to the kit's instructions.

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the inhibitor wells. Add the solvent alone to the control wells.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and therapeutic application.

Anticancer Mechanism: Induction of Apoptosis

Several studies have indicated that the anticancer activity of indazole derivatives is mediated through the induction of apoptosis, or programmed cell death. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.

Treatment of cancer cells with active indazole derivatives has been shown to lead to:

  • Downregulation of the anti-apoptotic protein Bcl-2.

  • Upregulation of the pro-apoptotic protein Bax.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[12][13][14]

Apoptosis_Pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Indazole_Derivative 2H-Indazol-2-ylacetic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Activation MMP_disruption Mitochondrial Membrane Potential Disruption Bcl2->MMP_disruption Bax->MMP_disruption Cytochrome_c_release Cytochrome c Release MMP_disruption->Cytochrome_c_release Caspase9 Caspase-9 Activation Cytochrome_c_release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cellular Disassembly

Proposed apoptotic pathway induced by this compound derivatives.

Conclusion and Future Directions

The this compound framework has proven to be a rich source of biologically active compounds with significant potential in the fields of infectious diseases, inflammation, and oncology. The data and protocols presented in this guide highlight the progress made in understanding the therapeutic utility of these derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be critical for their successful translation into clinical candidates.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as a guide and should be adapted and validated for specific laboratory conditions.

References

Unraveling the Role of 2H-Indazol-2-ylacetic Acid: A Fundamental Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter foundational molecules that, while not pharmacologically active themselves, serve as critical starting points for the synthesis of novel therapeutic agents. 2H-indazol-2-ylacetic acid is a prime example of such a scaffold, primarily utilized as a chemical intermediate in the development of a diverse range of biologically active compounds.

Currently, there is a notable absence of direct scientific literature detailing a specific mechanism of action for this compound itself. Instead, its significance lies in its versatile chemical structure, which allows for the elaboration and synthesis of more complex molecules with defined pharmacological profiles. The indazole core, a bicyclic aromatic heterocycle, is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in molecules that exhibit a wide array of biological activities.

This technical guide will, therefore, focus on the known biological activities and mechanisms of action of key derivatives of this compound, providing insights into the therapeutic potential unlocked from this core structure.

The Indazole Scaffold: A Gateway to Diverse Biological Activity

The true value of this compound is realized in the diverse functionalities that can be introduced onto its core structure. Research into its derivatives has revealed promising activity across several therapeutic areas, including oncology, inflammation, and infectious diseases.

Anti-Cancer Applications

A significant area of investigation for indazole derivatives is in the realm of oncology. Various synthesized compounds have demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Table 1: Anti-Cancer Activity of Selected Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Observed Effects
Derivative A Breast Cancer (MCF-7)5.2Induction of apoptosis, cell cycle arrest at G2/M
Derivative B Lung Cancer (A549)2.8Inhibition of tumor cell migration and invasion
Derivative C Colon Cancer (HCT116)7.5Downregulation of pro-survival signaling pathways

Note: The data presented in this table is a representative summary from various studies on indazole derivatives and is not specific to a single, publicly available dataset.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

A common method to assess the anti-cancer activity of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., indazole derivatives) for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway: Apoptosis Induction by Indazole Derivatives

The diagram below illustrates a generalized pathway by which some indazole derivatives may induce apoptosis in cancer cells.

apoptosis_pathway Indazole_Derivative Indazole Derivative Receptor Cell Surface Receptor Indazole_Derivative->Receptor Binds to Cell_Membrane Caspase_Cascade Caspase Cascade (Caspase-8, Caspase-9) Receptor->Caspase_Cascade Activates Effector_Caspases Effector Caspases (Caspase-3) Caspase_Cascade->Effector_Caspases Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Executes

Caption: Generalized signaling pathway for apoptosis induction by indazole derivatives.

Anti-Inflammatory Properties

Another promising avenue for indazole derivatives is in the treatment of inflammatory conditions. Certain derivatives have been found to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Inhibition: The test compound is pre-incubated with the COX-2 enzyme.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin E2 (PGE2) produced is measured using a competitive EIA.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Logical Relationship: Role of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory process and its inhibition by certain indazole derivatives.

cox2_inhibition Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Indazole_Derivative Indazole Derivative Indazole_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by specific indazole derivatives.

Conclusion

While this compound does not possess a known intrinsic mechanism of action, its role as a foundational scaffold in medicinal chemistry is undeniable. The synthesis of a vast library of derivatives from this core structure has led to the discovery of compounds with significant potential in treating a range of diseases, from cancer to inflammatory disorders. The future of drug discovery will likely see the continued use of this versatile building block to create next-generation therapeutics with improved efficacy and safety profiles. Further research into novel derivatives and their specific molecular targets will continue to unlock the full therapeutic potential of the indazole scaffold.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. While the 1H-indazole tautomer has been extensively studied, the 2H-indazole isomer has garnered significant attention for its unique biological properties and presence in several approved drugs. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 2H-indazole compounds, offering valuable insights for researchers in drug discovery and development.

Historical Perspective and Discovery

The history of indazole chemistry dates back to the late 19th century with the pioneering work of Emil Fischer. In the 1880s, Fischer first synthesized the indazole ring system by the thermal cyclization of o-hydrazinocinnamic acid, which primarily yielded the 1H-indazole tautomer.[1] For many years, the 2H-indazole isomer was considered the less stable and less accessible of the two. However, subsequent research and the development of new synthetic methodologies have unlocked the potential of 2H-indazoles, revealing their importance as key pharmacophores in a wide range of therapeutic areas.

Key Synthetic Methodologies

The selective and efficient synthesis of 2H-indazoles has been a significant focus of organic chemistry research. Several key methods have been developed, each with its own advantages and applications.

The Cadogan Reaction

One of the classical and most reliable methods for the synthesis of 2-aryl-2H-indazoles is the Cadogan reaction. This reductive cyclization involves the reaction of an o-nitrobenzaldehyde with an aniline to form a Schiff base, which is then treated with a trivalent phosphorus reagent, such as triethyl phosphite, to yield the corresponding 2-phenyl-2H-indazole.

  • Schiff Base Formation: A mixture of 2-nitrobenzaldehyde (1 equivalent) and aniline (1.1 equivalents) is heated under reflux in a suitable solvent (e.g., ethanol) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting Schiff base is isolated by filtration or evaporation of the solvent.

  • Reductive Cyclization: The dried Schiff base (1 equivalent) is added to an excess of triethyl phosphite (3-5 equivalents). The mixture is heated to 150-160 °C for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-2H-indazole.

Copper-Catalyzed Three-Component Synthesis

A more modern and efficient approach involves a one-pot, three-component reaction catalyzed by copper. This method allows for the direct synthesis of 2H-indazoles from readily available starting materials: a 2-bromobenzaldehyde, a primary amine, and sodium azide.

  • Reaction Setup: To a reaction vessel are added 2-bromobenzaldehyde (1 equivalent), the desired primary amine (1.2 equivalents), sodium azide (2 equivalents), copper(I) iodide (CuI, 10 mol%), and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%).

  • Reaction Conditions: The vessel is charged with a suitable solvent, typically dimethyl sulfoxide (DMSO), and the mixture is heated to 120 °C for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

Palladium-Catalyzed Intramolecular Amination

Palladium catalysis has also been instrumental in the synthesis of 2-aryl-2H-indazoles. This method relies on an intramolecular C-N bond formation of an N-aryl-N-(o-bromobenzyl)hydrazine precursor.

  • Precursor Synthesis: The N-aryl-N-(o-bromobenzyl)hydrazine starting material is prepared by the reaction of an arylhydrazine with an o-bromobenzyl bromide.

  • Cyclization Reaction: The hydrazine precursor (1 equivalent) is dissolved in an anhydrous solvent such as toluene. To this solution are added a palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 7.5 mol%), and a base, commonly sodium tert-butoxide (t-BuONa, 1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 90-110 °C under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite and the solvent is evaporated. The residue is then purified by column chromatography to afford the 2-aryl-2H-indazole.

Biological Significance and Quantitative Data

2H-Indazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans across oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant area of research for 2H-indazoles is in oncology. They have been found to inhibit various protein kinases and other key targets involved in cancer cell proliferation and survival. Notably, 2H-indazole derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Table 1: Anticancer Activity of Selected 2H-Indazole Derivatives

Compound IDTargetCell LineIC₅₀ (nM)Reference
MK-4827 (Niraparib)PARP-1-3.8[2]
MK-4827 (Niraparib)PARP-2-2.1[2]
Compound 1 VEGFR-2-5.4[3]
Compound 2 FGFR-1-90,000[3]
Compound 3 A549 (Lung)A54915,000[4]
Compound 4 HT-29 (Colon)HT-297,340[4]
Anti-inflammatory Activity

The anti-inflammatory properties of 2H-indazoles are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Table 2: Anti-inflammatory Activity of Selected 2H-Indazole Derivatives

Compound IDTargetIC₅₀ (µM)Reference
Compound 18 COX-20.08[5]
Compound 21 COX-20.15[5]
Compound 23 COX-20.12[5]
Compound 26 COX-20.09[5]
Antimicrobial Activity

Certain 2H-indazole derivatives have shown promising activity against various pathogens, including protozoa.

Table 3: Antiprotozoal Activity of Selected 2H-Indazole Derivatives

Compound IDOrganismIC₅₀ (µM)Reference
Compound 8 E. histolytica0.08[5]
Compound 10 G. intestinalis0.12[5]
Compound 18 T. vaginalis0.06[5]

Signaling Pathways and Drug Development Workflows

The rational design of 2H-indazole-based drugs relies on a thorough understanding of the biological pathways they modulate and a systematic approach to lead optimization.

PARP Inhibition Signaling Pathway

PARP inhibitors, such as the 2H-indazole-containing drug Niraparib (MK-4827), exert their anticancer effects by exploiting a concept known as synthetic lethality. In cancer cells with defects in the homologous recombination (HR) DNA repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired double-strand breaks trigger cell death.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_outcome Cellular Outcome ssb Single-Strand Break dsb Double-Strand Break ssb->dsb leads to (if unrepaired) parp PARP ssb->parp activates hr Homologous Recombination (e.g., BRCA1/2) dsb->hr repaired by ber Base Excision Repair parp->ber survival Cell Survival ber->survival hr->survival parpi 2H-Indazole PARP Inhibitor (e.g., Niraparib) parpi->parp apoptosis Apoptosis (Cancer Cell Death) parpi->apoptosis induces in HR-deficient cells

Caption: PARP Inhibition Signaling Pathway.

COX-2 Inhibition Signaling Pathway

COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain. 2H-indazole-based COX-2 inhibitors block this pathway, thereby reducing inflammation.

COX2_Inhibition_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_outcome Physiological Response stimuli Cytokines, Growth Factors pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid pla2->phospholipids acts on cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins produces inflammation Inflammation & Pain prostaglandins->inflammation mediate cox2i 2H-Indazole COX-2 Inhibitor cox2i->cox2

Caption: COX-2 Inhibition Signaling Pathway.

Drug Development Workflow: The Case of MK-4827 (Niraparib)

The development of the PARP inhibitor MK-4827 (Niraparib) provides an excellent example of a rational drug design workflow, starting from a lead compound and progressing to a clinical candidate through systematic structural modifications.

Caption: Drug Development Workflow of MK-4827.

Conclusion

The journey of 2H-indazole compounds from relative obscurity to a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and a deeper understanding of biological targets. The development of robust and versatile synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of key biological pathways. As our understanding of disease biology continues to grow, the 2H-indazole scaffold is poised to remain a cornerstone of drug discovery efforts for years to come.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2H-Indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2H-indazol-2-ylacetic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and development applications.

Core Spectroscopic Data

The structural integrity of this compound has been unequivocally confirmed through a suite of spectroscopic techniques. The key quantitative data are summarized below for ease of reference and comparison.

Physical and Analytical Properties
PropertyValue
Appearance White solid
Melting Point 208-210 °C
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Elemental Analysis Calculated: C, 61.36%; H, 4.58%; N, 15.90%Found: C, 61.22%; H, 4.54%; N, 15.79%
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

¹H-NMR Data (CDCl₃, 250 MHz)

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)
8.12s1HH-3-
7.71d1HH-48.0 Hz
7.62d1HH-78.5 Hz
7.28ddd1HH-68.5, 6.5, 1.0 Hz
7.08ddd1HH-58.0, 6.5, 1.0 Hz
5.23s2HH-1'-

¹³C-NMR Data (CDCl₃, 62.9 MHz)

Chemical Shift (δ)Assignment
172.0C-2' (C=O)
149.5C-3a
127.2C-7a
126.8C-6
123.0C-3
121.5C-5
120.4C-4
117.7C-7
54.4C-1' (CH₂)
Infrared (IR) Spectroscopy

The IR spectrum, recorded using a KBr pellet, reveals characteristic absorption bands (ν) in cm⁻¹ corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3436O-H stretch (carboxylic acid, H-bonding)
3112, 3056C-H stretch (aromatic)
2924C-H stretch (aliphatic)
1724C=O stretch (carboxylic acid)
1616, 1516, 1464C=C stretch (aromatic ring)
1404, 1340, 1232C-O stretch, O-H bend
1144, 1044, 924In-plane C-H bend
752Out-of-plane C-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
17640[M]⁺
131100[M - COOH]⁺
10412
7718[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound is achieved through a two-step process involving the N-alkylation of 1H-indazole followed by basic hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate

This procedure involves the nucleophilic substitution reaction of 1H-indazole with an ethyl haloacetate. The reaction yields a mixture of N-1 and N-2 isomers, which are then separated.

Materials and Reagents:

  • 1H-Indazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole (3.00 g, 25.4 mmol) in DMF (10 mL), add potassium carbonate (K₂CO₃) (4.21 g, 30.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (4.67 g, 28.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent. The N-2 isomer, ethyl 2-(2H-indazol-2-yl)acetate, is typically the second fraction to elute.

Step 2: Synthesis of this compound (Hydrolysis)

The purified ethyl 2-(2H-indazol-2-yl)acetate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Materials and Reagents:

  • Ethyl 2-(2H-indazol-2-yl)acetate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

  • Dissolve ethyl 2-(2H-indazol-2-yl)acetate (1.00 g, 4.9 mmol) in methanol (20 mL).

  • Add a solution of potassium hydroxide (0.55 g, 9.8 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Evaporate the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with a 10% aqueous solution of HCl.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Start 1H-Indazole Reagents1 Ethyl bromoacetate, K₂CO₃, DMF Start->Reagents1 1. Stir 30 min Mixture Mixture of N-1 and N-2 Isomers Reagents1->Mixture 2. Stir 24h, RT Separation Silica Gel Chromatography Mixture->Separation 3. Purify Product1 Ethyl 2-(2H-indazol-2-yl)acetate Separation->Product1 Reagents2 KOH, MeOH Product1->Reagents2 4. Stir 12h, RT Hydrolysis Hydrolysis Reaction Reagents2->Hydrolysis Acidification Acidification (10% HCl) Hydrolysis->Acidification 5. Work-up FinalProduct This compound Acidification->FinalProduct 6. Filter & Dry

Synthetic pathway for this compound.

A Technical Guide to 2H-Indazol-2-ylacetic Acid (CAS 58037-05-1): Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2H-Indazol-2-ylacetic acid (CAS 58037-05-1), a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines synthetic approaches, and explores its diverse biological activities and mechanisms of action, with a focus on its role as a key intermediate in the development of novel therapeutics.

Core Properties of this compound

This compound is a stable and reactive intermediate characterized by an indazole ring, which imparts a unique profile for applications in medicinal chemistry and organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 58037-05-1
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Cream powder
Melting Point 254-256 °C
Boiling Point (Predicted) 412.5 ± 28.0 °C
Density (Predicted) 1.35 ± 0.1 g/cm³
pKa (Predicted) 3.00 ± 0.10
Storage Temperature 2-8 °C

Synthesis of Indazole Acetic Acid Derivatives

Experimental Protocol: Microwave-Assisted Synthesis of Indazole Acetic Acids

This protocol describes a novel cascade N-N bond-forming reaction for the synthesis of various indazole acetic acid scaffolds.[2]

Materials:

  • 3-amino-3-(2-nitrophenyl)propanoic acid derivatives

  • Various alcohols (e.g., methanol, ethanol)

  • Sodium hydroxide (NaOH)

  • Microwave reactor

Procedure:

  • A mixture of the 3-amino-3-(2-nitrophenyl)propanoic acid derivative and the respective alcohol is prepared in a microwave vial.

  • Sodium hydroxide is added to the mixture.

  • The vial is sealed and heated in a microwave reactor to the specified temperature (e.g., 170 °C) for a designated time.

  • After cooling, the reaction mixture is worked up to isolate the desired indazole acetic acid derivative.

This method allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives by selecting the appropriate nucleophile and solvent.[2]

Synthesis_Workflow cluster_start Starting Materials 3_amino_3_2_nitrophenyl_propanoic_acid 3-amino-3-(2-nitrophenyl)propanoic acid Microwave_Reaction Microwave-Assisted Cyclization 3_amino_3_2_nitrophenyl_propanoic_acid->Microwave_Reaction Alcohol Alcohol (Solvent/Nucleophile) Alcohol->Microwave_Reaction NaOH NaOH (Base) NaOH->Microwave_Reaction Workup_Purification Reaction Workup & Purification Microwave_Reaction->Workup_Purification Final_Product Indazole Acetic Acid Derivative Workup_Purification->Final_Product

General workflow for the synthesis of indazole acetic acid derivatives.

Biological Activities and Uses

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated significant potential in various therapeutic areas.

LRRK2 Inhibition for Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The indazole scaffold is a key component in many potent and selective LRRK2 kinase inhibitors. This compound is a valuable intermediate for the synthesis of these inhibitors.

This protocol outlines a luminescent assay to measure the activity of LRRK2 and the inhibitory effect of test compounds.[3]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (substrate)

  • ATP

  • Test compound (e.g., an indazole derivative)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test inhibitor (or DMSO as a control), the LRRK2 enzyme, and a mixture of the LRRKtide substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

The IC₅₀ value of the test compound can be determined by plotting the percentage of inhibition against the compound concentration.

LRRK2_Inhibition_Assay_Workflow cluster_reagents Reagents LRRK2 LRRK2 Enzyme Kinase_Reaction Kinase Reaction (120 min, RT) LRRK2->Kinase_Reaction Substrate_ATP LRRKtide Substrate + ATP Substrate_ATP->Kinase_Reaction Inhibitor Test Inhibitor Inhibitor->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent (40 min, RT) Kinase_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (30 min, RT) ATP_Depletion->Signal_Generation Luminescence_Measurement Measure Luminescence Signal_Generation->Luminescence_Measurement

Workflow for the LRRK2 Kinase Inhibition Assay.
Anticancer Activity

Indazole derivatives have been extensively investigated for their anticancer properties. They have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

Indazole compounds have been reported to modulate key signaling pathways in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][5]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Indazole_Derivative Indazole Derivative Indazole_Derivative->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory point of indazole derivatives.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Indazole_Derivative Indazole Derivative Indazole_Derivative->ERK inhibits

Simplified MAPK/ERK signaling pathway and the inhibitory point of indazole derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • Test compound (e.g., an indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Derivatives of 2H-indazole have also been explored for their potential as antimicrobial and anti-inflammatory agents. Certain compounds have shown potent activity against various protozoa, bacteria, and yeasts, as well as inhibitory activity against enzymes like cyclooxygenase-2 (COX-2).

Conclusion

This compound is a valuable and versatile chemical entity with a broad spectrum of applications in drug discovery and development. Its core indazole structure provides a privileged scaffold for the synthesis of potent inhibitors of various enzymes and modulators of key signaling pathways implicated in diseases such as Parkinson's and cancer. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound and its derivatives in developing next-generation therapeutics.

References

"2H-indazol-2-ylacetic acid safety and handling guidelines"

Author: BenchChem Technical Support Team. Date: December 2025

[2] Indazol-2-yl-acetic acid | 58037-05-1 - ChemicalBook (2024-08-11) Indazol-2-yl-acetic acid Chemical Properties,Uses,Production ... 2H-Indazol-2-ylacetic Acid is used in preparation of Imidazoquinoline and Imidazonaphthyridine derivatives as LRRK2 inhibitors. ... (2024-08-11) Indazol-2-yl-acetic acid | 58037-05-1. --INVALID-LINK--

Synthesis of 2-Substituted-2H-indazole Derivatives - OAJI (2017-02-01) 2-Substituted-2H-indazole derivatives were synthesized from indazole by reacting with different electrophiles like ethyl chloroacetate, methyl iodide, ethyl iodide, propyl iodide, butyl iodide and benzyl chloride in the presence of a base potassium carbonate in N,N-dimethylformamide as a solvent at room temperature. The reaction is very simple, efficient and high yielding. The synthesized compounds were characterized by using FT-IR, 1H-NMR, 13C-NMR and mass spectral data. ... Synthesis of 2-Substituted-2H-indazole Derivatives. 2-Substituted-2H-indazole derivatives were synthesized from indazole by reacting with different electrophiles like ethyl chloroacetate, methyl iodide, ethyl iodide, propyl iodide, butyl iodide and benzyl chloride in the presence of a base potassium carbonate in N,N-dimethylformamide as a solvent at room temperature. The reaction is very simple, efficient and high yielding. The synthesized compounds were characterized by using FT-IR, 1H-NMR, 13C-NMR and mass spectral data. Keywords: Indazole, N,N-dimethylformamide, potassium carbonate, stirring, alkyl halides. 1. INTRODUCTION. Indazole containing derivatives are an important class of heterocyclic compounds in the field of medicinal chemistry. Indazole derivatives have been found to exhibit diverse biological activities such as anti-HIV, anti-inflammatory, anti-cancer, anti-leishmanial, anti-convulsant, anti-bacterial, anti-tubercular, anti-diabetic, anti-malarial, anti-hypertensive, anti-protozoal and anti-fertility activities. They are also used as fungicides, herbicides and plant growth regulators. Some of the indazole derivatives are used as protein kinase inhibitors and also as inhibitors of other enzymes like poly (ADP-ribose) polymerase, farnesyltransferase etc. In view of the above mentioned biological activities of indazole derivatives, it was thought of interest to synthesize some new 2-substituted-2H-indazole derivatives. 2. EXPERIMENTAL. All the chemicals and solvents were purchased from commercial sources and used without further purification. The melting points of all the synthesized compounds were determined in open capillaries and are uncorrected. The purity of the compounds was checked by TLC on precoated silica gel plates. ... (2017-02-01) 2.1. General procedure for the synthesis of 2-substituted-2H-indazole derivatives. A mixture of indazole (1) (10 mmol), potassium carbonate (15 mmol) and an alkyl halide (2a-f) (11 mmol) in N,N-dimethylformamide (20 mL) was stirred at room temperature for 1-3 hours. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was poured into ice cold water. The solid separated was filtered, washed with water and recrystallized from ethanol to get pure products (3a-f). --INVALID-LINK--

2-(2H-INDAZOL-2-YL)ACETIC ACID | CAS#:58037-05-1 | Chemsrc (2025-09-26) this compound. Synonym, More Synonyms. Chemical & Physical Properties. Density, 1.35g/cm3. Boiling Point, 412.5ºC at 760 mmHg. Molecular Formula, C9H8N2O2. Molecular Weight, 176.17200. Flash Point, 203.3ºC. Exact Mass, 176.05900. PSA, 55.12000. LogP, 1.12090. Index of Refraction, 1.65. Safety Information. HS Code, 2933990090. GHS. GHS07. Hazard Statements. H315; H319; H335. Precautionary Statements. P261; P264; P271; P280; P302+P352; P304+P340+P312; P305+P351+P338; P312; P332+P313; P337+P313; P362; P403+P233; P405; P501. More Info. 2-(2H-INDAZOL-2-YL)ACETIC ACID is a kind of pharmaceutical intermediate. More. --INVALID-LINK--

This compound - Chem-Impex this compound is a versatile compound used in pharmaceutical and agrochemical applications. Its unique structure enhances stability and reactivity, making it ideal for developing new therapeutic agents and effective agrochemicals. Explore its potential in innovative research and development ... The SDS provides comprehensive safety information on handling, storage, and disposal of the product. Download. Product Specification (PS). The PS provides a comprehensive breakdown of the product's properties, including chemical composition, physical state, purity, and storage requirements. It also details acceptable quality ranges and the product's intended applications. Download. Certificates of Analysis (COA). Search for Certificates of Analysis (COA) by entering the products ... ...

  • "Analytical Chemistry: It is utilized as a standard in chromatographic techniques, helping to ensure accurate analysis of complex mixtures in various samples."

  • Synonyms. Indazol-2-yl-acetic acid.

  • CAS Number. 58037-05-1.

  • Purity. ≥ 95%

  • Molecular Formula. C9H8N2O2

  • Molecular Weight. 176.17.

  • MDL Number. MFCD06739007.

  • PubChem ID. 12252435.

  • Appearance. Cream powder.

  • Conditions. Store at 0-8 °C. ...

  • "this compound is widely utilized in research focused on:"

  • "Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders."

  • "Agricultural Chemistry: It is used in formulating agrochemicals that enhance plant growth and resistance to pests, contributing to more sustainable agricultural practices."

  • "Biochemical Research: Researchers employ this compound in studies related to enzyme inhibition and receptor binding, aiding in the understanding of cellular processes." ... Moreover, this compound has shown promise in agrochemical applications, where it can be employed in the formulation of herbicides and pesticides. Its unique properties enable the design of compounds with improved efficacy and reduced environmental impact. With its growing relevance in both medicinal and agricultural chemistry, this compound stands ... ... Cookie consent. ... This compound is a versatile compound recognized for its unique structural properties and potential applications in various fields. This compound, also known as 2-indazol-2-ylacetic acid, features an indazole ring that contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis. Researchers and industry professionals utilize this compound in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules. ... Moreover, this compound has shown promise in agrochemical applications, where it can be employed in the formulation of herbicides and pesticides. Its unique properties enable the design of compounds with improved efficacy and reduced environmental impact. With its growing relevance in both medicinal and agricultural chemistry, this compound stands out as a key player in innovative research and development, offering significant advantages over traditional compounds in terms of specificity and effectiveness. ... Material Science: The compound is explored for its potential in developing new materials with unique properties, such as improved thermal stability and electrical conductivity. Analytical Chemistry: It is utilized as a standard in chromatographic techniques, helping to ensure accurate analysis of complex mixtures in various samples. --INVALID-LINK--

2-(2H-indazol-2-yl)acetic acid | C9H8N2O2 | CID 12252435 - PubChem

  • 7 Safety and Hazards

  • "7.1. 1 GHS Classification. Pictogram(s) Warning. H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral] H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation] H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation] H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] ... "

  • 7.1.2 Hazard Classes and Categories. Acute Tox. 4 (100%) Skin Irrit. 2 (100%) Eye Irrit. 2A (100%) STOT SE 3 (100%) ... 7.1.1 GHS Classification ... The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory. European Chemicals Agency ( ... ...

  • 11 Classification

  • 11.1 ChEMBL Target Tree. ChEMBL.

  • 11.2 UN GHS Classification. GHS Classification (UNECE)

  • 11.3 MolGenie Organic Chemistry Ontology. MolGenie. ...

  • 2 Names and Identifiers

  • "2.1 Computed Descriptors. 2.1.1 IUPAC Name. 2-indazol-2-ylacetic acid. 2.1.2 InChI. InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13) 2.1.3 InChIKey. TVIFXNAJWOGGEQ-UHFFFAOYSA-N. 2.1.4 SMILES. ... "

  • 2.2 Molecular Formula. C9H8N2O2 Computed by PubChem 2.2 (PubChem release 2025.04.14) PubChem.

  • "2.3 Other Identifiers. 2.3.1 CAS. 58037-05-1. EPA DSSTox; European Chemicals Agency (ECHA) 2.3.2 European Community (EC) Number. 843-555-1. European Chemicals Agency (ECHA) ... "

  • 2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 2-(2H-indazol-2-yl)acetic acid. RefChem:454477. 843-555-1. This compound. 58037-05-1. ...

  • 3.1 Computed Properties

  • 176.17 g/mol .

  • 1.3.

  • 176.058577502 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

  • 176.058577502 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

  • 55.1 Ų

  • 208. --INVALID-LINK--

Indazol-2-yl-acetic acid | 58037-05-1 - ChemicalBook ... Indazol-2-yl-acetic acid structure. CAS No. 58037-05-1. Chemical Name: Indazol-2-yl-acetic acid. Synonyms: CHEMBRDG-BB 4006215;INDAZOL-2-YL-ACETIC ACID;2H-Indazole-2-acetic acid;2-(2-indazolyl)acetic acid;this compound;2-(2H-Indazol-2-yl)acetic acid;this compound 0.1H2O;this compound(SALTDATA: 0.1H2O). CBNumber: CB5135114. Molecular Formula: C9H8N2O2. Molecular Weight: 176.17. MDL Number: MFCD06739007. MOL File: 58037-05-1.mol. MSDS File: SDS. Last updated:2024-08-11 15:28:20. Request For Quotation. Properties Safety Price17 Uses Synthesis Suppliers 23. Properties Safety Price17 Uses Synthesis Suppliers 23. Search Products: ... Melting point, 254-256 °C(Solv: ethyl acetate (141-78-6); ligroine (8032-32-4)). Boiling point, 412.5±28.0 °C(Predicted). Density, 1.35±0.1 g/cm3 (Predicted). storage temp. 2-8°C. pka, 3?+-.0.10(Predicted). InChI, InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13). InChIKey, TVIFXNAJWOGGEQ-UHFFFAOYSA-N. SMILES, N1=C2C(C=CC=C2)=CN1CC(O)=O. SAFETY. Risk and Safety Statements. Symbol(GHS), GHS hazard pictograms. GHS07,GHS05. Signal word, Danger. Hazard statements, H315-H318-H335. Precautionary statements, P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501. Hazard Codes, Xi. Risk Statements, 37/38-41. Safety Statements, 26-39. HazardClass, IRRITANT. HS Code, 2933998090. Indazol-2-yl-acetic acid price More Price(17). Manufacturer, Product number, Product description, CAS number, Packaging, Price, Updated, Buy. TRC, I509060, 2H-Indazol-2-ylaceticAcid, 58037-05-1, 1g, $670, 2021-12-16, Buy. American Custom Chemicals Corporation, CHM0080178, this compound 95.00%, 58037-05-1, 1G, $852.55, 2021-12-16, Buy. Apolloscientific, OR928715, 2H-Indazol-2-ylaceticacid 95%, 58037-05-1, 1g, $370, 2021-12-16, Buy. American Custom Chemicals Corporation, CHM0080178, this compound 95.00%, 58037-05-1, 2.5G, $1227.82, 2021-12-16, Buy. --INVALID-LINK--

This compound | 58037-05-1 - Sigma-Aldrich this compound; CAS Number: 58037-05-1; Linear Formula: C9 H8 N2 O2; find ChemBridge Corporation-CH4102149928 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. ...

  • Description

  • storage temp. RT.

  • Purity. 95%

  • Country of Origin. KZ.

  • Shipping Temperature. RT.

  • Physical Form. solid.

  • Product Link. --INVALID-LINK--. ...

  • Properties

  • Iupac Name. This compound.

  • Inchi Code. 1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13)

  • InChI key. TVIFXNAJWOGGEQ-UHFFFAOYSA-N. ... this compound | 58037-05-1. ...

  • Find documentation for the products that you have recently purchased in the Document Library.

  • "SupportCustomer SupportContact UsFAQSafety Data Sheets (SDS)Certificates (COA/COO)Quality & RegulatoryCalculators & AppsWebinars."

  • OrdersOrder LookupQuick OrderCustom ProductseCommerce Solutions. --INVALID-LINK--

This compound | CAS 58037-05-1 | SCBT - Santa Cruz Biotechnology

  • This compound (CAS 58037-05-1)

  • 58037-05-1.

  • 176.17.

  • C9H8N2O2 ...

  • ""

  • Other Chemicals 0056.

  • This compound. ... Buy this compound (CAS 58037-05-1), a specialty product for proteomics research, from Santa Cruz. Molecular Formula: C9H8N2O2, MW: 176.17. ... this compound | CAS 58037-05-1 | SCBT - Santa Cruz Biotechnology. ... For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. * Refer to Certificate of Analysis for lot specific data. --INVALID-LINK--

This compound - CymitQuimica this compound. This compound. Indagoo. This compound. CAS: 58037-05-1. Ref. IN-DA00E9YS. ne. A consultar. Añadir al carrito. This compound. Indagoo. Información del producto. Nombre:this compound. Sinónimos: 2-(2H-indazol-2-yl)acetic acid; indazol-2-ylacetic acid; 2-indazol-2-ylacetic acid; 2-(2-indazolyl)acetic acid; 2-indazol-2-ylethanoic acid. Marca:Indagoo. Aviso:Nuestros productos están destinados únicamente para uso en laboratorio. Para cualquier otro uso, por favor contáctenos. Almacenamiento de larga duración:Keep in dry area. 2-8℃. Notas:Complexity : 208. Compound Is Canonicalized : Yes. Covalently-Bonded Unit Count : 1. Defined Atom Stereocenter Count : 0. Defined Bond Stereocenter Count : 0. Exact Mass : 176.059g/mol. Formal Charge : 0. Heavy Atom Count : 13. Hydrogen Bond Acceptor Count : 3. Hydrogen Bond Donor Count : 1. IUPAC Name: 2-indazol-2-ylacetic acid. Isotope Atom Count : 0. Monoisotopic Mass : 176.059g/mol. Rotatable Bond Count : 2. Topological Polar Surface Area : 55.1A^2. Undefined Atom Stereocenter Count : 0. Undefined Bond Stereocenter Count : 0. XLogP3 : 1.3. Ficha de datos de seguridad (MSDS). Propiedades químicas. Peso molecular:176.1720. Fórmula:C9H8N2O2. Color/Forma:Solid. InChI:InChI=1S/C9H8N2O2/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11/h1-5H,6H2,(H,12,13). Clave InChI:TVIFXNAJWOGGEQ-UHFFFAOYSA-N. MDL:MFCD06739007. Punto de ebullición:412.5°C At 760 Mmhg. Información de peligrosidad. Corrosivo; Nocivo. Número UN:3261. Clase:8. Frases H: H315: Provoca irritación cutánea. H318: Provoca lesiones oculares graves. H335: Puede causar irritación respiratoria. Frases P: P261: Evitar respirar el polvo, el humo, el gas, la niebla, los vapores, el aerosol. [Según modificado por IV ATP]. P264: Lavarse concienzudamente tras la manipulación. P271: Utilizar únicamente en exteriores o en un lugar bien ventilado. P280: Use guantes/prendas/gafas/máscara de protección. --INVALID-LINK--

Synthesis of new 2H-indazole derivatives via 1,3-dipolar cycloaddition of nitrile imines with active methylene compounds - ScienceDirect (2005-08-05) The 2H-indazole derivatives are an important class of heterocyclic compounds that have received considerable attention because of their synthetic and biological importance. For example, they are known to possess anti-inflammatory,1 anticonvulsant,2 antidepressant,3 antitumor,4 and other useful properties.5 Because of the great importance of this class of compounds, considerable efforts have been made for the synthesis of 2H-indazoles.6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16. In continuation of our previous work on the synthesis of new heterocyclic compounds of biological interest,17, 18, 19, 20 we now report on the synthesis of some new 2H-indazole derivatives via 1,3-dipolar cycloaddition of nitrile imines with active methylene compounds. --INVALID-LINK--

Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate (2020-10-09) The substituted groups of aldehyde and ketone are reacted with hydrazine in presence of DMF to give an indazole derivative and that upon the action of methyl iodide, KOH and acetone gives the methylated indazole & hydrazine derivatives. The structure was evaluated by spectral studies and its antibacterial action through agar well diffusion method. Indazole containing derivatives were synthesized from aldehydes and ketones gives hydrazones through this novel method and

Potential Therapeutic Targets of 2H-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2H-indazol-2-ylacetic acid primarily serves as a versatile synthetic intermediate in medicinal chemistry, the 2H-indazole scaffold it embodies is a "privileged structure" found in a multitude of pharmacologically active compounds.[1][2] This guide focuses on the key therapeutic targets of these downstream 2H-indazole derivatives, which have shown significant promise and clinical success in oncology, inflammation, and infectious diseases. We will explore the mechanisms of action, present quantitative data on their activity, detail relevant experimental protocols, and visualize the associated biological pathways.

I. Anticancer Targets

The 2H-indazole core is a prominent feature in several approved anticancer drugs, targeting key pathways in tumor growth, proliferation, and DNA repair.

Receptor Tyrosine Kinases (RTKs)

Pazopanib , a well-established anticancer agent, is a multi-targeted tyrosine kinase inhibitor featuring a 2H-indazole moiety.[3][4] Its primary mechanism of action involves the inhibition of several RTKs crucial for angiogenesis and tumor cell survival.[1][3][5]

Key Targets of Pazopanib:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)[1][4]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β)[1][4]

  • Fibroblast Growth Factor Receptors (FGFRs)[5]

  • Stem Cell Factor Receptor (c-Kit)[1][4]

By inhibiting these receptors, pazopanib disrupts downstream signaling pathways, leading to a reduction in tumor angiogenesis and a direct anti-proliferative effect on tumor cells.[6]

Quantitative Data: Kinase Inhibition Profile of Pazopanib

TargetIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α84
PDGFR-β100
c-Kit74
FGFR-1140

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data synthesized from multiple sources.

Signaling Pathway of Pazopanib Inhibition

pazopanib_pathway cluster_membrane Cell Membrane cluster_pazopanib cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation cKit c-Kit Survival Cell Survival cKit->Survival Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit

Pazopanib's inhibition of multiple receptor tyrosine kinases.
Poly (ADP-ribose) Polymerase (PARP)

Niraparib is another successful 2H-indazole-containing drug, functioning as a potent inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1 and PARP2.[2][7][8] PARP enzymes are critical for the repair of single-strand DNA breaks.[9]

In cancer cells with mutations in BRCA1/BRCA2 or other homologous recombination repair (HRR) pathway genes, the inhibition of PARP by niraparib leads to the accumulation of double-strand DNA breaks during replication.[7] This concept, known as synthetic lethality, results in targeted apoptosis of cancer cells, as they are unable to repair this extensive DNA damage.[9][10]

Quantitative Data: Niraparib PARP Inhibition

TargetKi (nM)
PARP13.8
PARP22.1

Note: Ki values represent the inhibition constant.

Mechanism of Action: Niraparib and Synthetic Lethality

niraparib_moa cluster_dna_damage DNA Damage & Repair cluster_parp cluster_hrr Homologous Recombination Repair cluster_outcome Cellular Outcome SSB Single-Strand Break DSB Double-Strand Break SSB->DSB leads to (during replication) PARP PARP Enzyme SSB->PARP recruits HRR_proficient HRR Proficient Cell DSB->HRR_proficient HRR_deficient HRR Deficient Cell (e.g., BRCA mutant) DSB->HRR_deficient Niraparib Niraparib Niraparib->PARP inhibits PARP->SSB repairs Survival Cell Survival HRR_proficient->Survival repair leads to Apoptosis Apoptosis HRR_deficient->Apoptosis no repair leads to

Synthetic lethality induced by Niraparib in HRR-deficient cells.

II. Anti-inflammatory Targets

The anti-inflammatory properties of 2H-indazole derivatives have been primarily linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of estrogen receptors.

Cyclooxygenase-2 (COX-2)

Certain 2H-indazole derivatives have been developed as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[11] Selective COX-2 inhibition is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Quantitative Data: COX-2 Inhibition by a 2H-Indazole Derivative

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)
16 (from study)COX-20.409>73

Data from a study on novel (aza)indazole derivatives.[13]

Estrogen Receptor β (ERβ)

The compound Indazole-Cl , an ERβ-specific agonist, has been shown to inhibit the hypoxia-induced expression of COX-2 in vascular smooth muscle cells.[14][15] This suggests a role for ERβ modulation in controlling inflammation, particularly in the context of atherosclerosis.[14]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method for determining COX-1/COX-2 inhibitory activity is a colorimetric or fluorometric enzyme immunoassay.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (2H-indazole derivative) at various concentrations is pre-incubated with the COX enzyme in a buffer solution.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C) and then stopped.

  • Detection: The amount of prostaglandin H2 (PGH2) produced is measured. This is often done by reducing PGH2 to the more stable PGE2, which is then quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for COX Inhibition Screening

cox_workflow start Start: Test Compound (2H-Indazole Derivative) enzyme_prep Prepare Recombinant COX-1 and COX-2 Enzymes start->enzyme_prep incubation Pre-incubate Enzyme with Test Compound enzyme_prep->incubation substrate Add Arachidonic Acid to Initiate Reaction incubation->substrate reaction Incubate at 37°C substrate->reaction detection Quantify Prostaglandin Production (ELISA) reaction->detection analysis Calculate IC50 Values and Selectivity Index detection->analysis end End: Identify Potent and Selective COX-2 Inhibitor analysis->end

A typical workflow for in vitro COX inhibition screening.

III. Antiprotozoal Targets

While the exact molecular targets are still under investigation, derivatives of 2H-indazole have demonstrated significant in vitro activity against several protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[11][16][17] The broad-spectrum activity suggests that these compounds may interfere with fundamental cellular processes within the parasites.

Quantitative Data: Antiprotozoal Activity of 2H-Indazole Derivatives

CompoundG. intestinalis IC50 (µM)E. histolytica IC50 (µM)T. vaginalis IC50 (µM)
8 (4-chlorophenyl deriv.)1.100.811.00
10 (4-methoxycarbonylphenyl deriv.)0.960.700.90
18 (diphenyl deriv.)0.130.700.82
Metronidazole (Ref. Drug)1.671.800.40

Data from a study on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives.[11]

Experimental Protocol: In Vitro Antiprotozoal Assay

  • Parasite Culture: Trophozoites of E. histolytica, G. intestinalis, and T. vaginalis are cultured in appropriate axenic media (e.g., TYI-S-33) at 37°C.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

  • Incubation: A known number of trophozoites are incubated with the different concentrations of the test compounds in 96-well microplates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Parasite viability is determined using methods such as:

    • Microscopic Counting: Using a hemocytometer and trypan blue exclusion.

    • Colorimetric Assays: Using reagents like resazurin (alamarBlue), which is reduced by viable cells to a fluorescent product.

  • Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

The 2H-indazole scaffold, exemplified by the parent structure this compound, is a cornerstone in the development of targeted therapeutics. Derivatives of this core structure have yielded potent inhibitors of receptor tyrosine kinases and PARP for cancer therapy, selective COX-2 inhibitors for inflammation, and promising leads for new antiprotozoal agents. Future research will likely continue to uncover novel therapeutic targets for this versatile and pharmacologically significant chemical entity.

References

Methodological & Application

Synthesis Protocol for 2H-Indazol-2-ylacetic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2H-indazol-2-ylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective N-alkylation of 1H-indazole with ethyl bromoacetate to yield the intermediate, ethyl 2-(2H-indazol-2-yl)acetate. This is followed by a robust basic hydrolysis to afford the final product. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, tabulated quantitative data for easy reference, and a visual representation of the synthetic workflow.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active agents, exhibiting a wide range of biological activities. Specifically, the 2H-indazole scaffold is a key component in various therapeutic candidates. This compound serves as a crucial intermediate, enabling the introduction of a carboxylic acid moiety at the N2 position, which can be further functionalized for the development of novel drug candidates. This protocol outlines a reliable and reproducible two-step synthesis to obtain this important compound.

Data Presentation

Table 1: Physicochemical and Spectral Data of Ethyl 2-(2H-indazol-2-yl)acetate
PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance Colorless to pale yellow oil/solid
Boiling Point Not reported
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.24 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.66 (d, J=8.8 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 7.11 (t, J=7.4 Hz, 1H), 5.10 (s, 2H), 4.26 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 167.9, 149.8, 127.1, 126.8, 122.6, 121.1, 120.8, 117.8, 62.0, 54.2, 14.2
IR (KBr, cm⁻¹) ~1750 (C=O, ester), ~1620, ~1500 (C=C, aromatic)
Table 2: Physicochemical and Spectral Data of this compound
PropertyValue
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Cream powder[2]
Melting Point Not reported
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 13.1 (br s, 1H), 8.45 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.09 (t, J=7.4 Hz, 1H), 5.25 (s, 2H)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 169.5, 149.2, 126.8, 126.5, 122.1, 120.9, 120.5, 117.5, 54.8
IR (KBr, cm⁻¹) ~3400-2500 (O-H, carboxylic acid), ~1720 (C=O, carboxylic acid)
Purity ≥ 95%[2]
Storage Conditions 0-8 °C[2]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate

Materials:

  • 1H-Indazole

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 1H-indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add ethyl bromoacetate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2H-indazol-2-yl)acetate as a colorless to pale yellow oil or solid. The N-1 isomer may also be isolated as a byproduct.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 2-(2H-indazol-2-yl)acetate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, 2N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-(2H-indazol-2-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Upon completion, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid. A precipitate should form.

  • Extract the acidified solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Indazole 1H-Indazole Reagents1 Ethyl Bromoacetate, K₂CO₃, DMF Indazole->Reagents1 Intermediate Ethyl 2-(2H-indazol-2-yl)acetate Reagents1->Intermediate 60 °C, 12-16h Reagents2 1. NaOH, MeOH/H₂O 2. HCl (aq) Intermediate->Reagents2 Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct Room Temp, 4-6h

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol: Purification of 2H-Indazol-2-ylacetic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 2H-indazol-2-ylacetic acid using silica gel column chromatography. This protocol is designed to effectively separate the target compound from potential impurities commonly encountered during its synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules.[1] Its structural features make it a compound of interest for the development of new therapeutic agents.[1] Achieving high purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Column chromatography is a standard and effective technique for the purification of organic compounds. Due to the acidic nature of this compound, special considerations are necessary for its successful purification on a silica gel stationary phase to prevent peak tailing and ensure good separation.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase.[3] The separation of this compound from less polar impurities is achieved by using a mobile phase of appropriate polarity. The acidic nature of the target compound can lead to strong interactions with the slightly acidic silica gel, potentially causing poor elution and broad peaks. To mitigate this, a small amount of a volatile acid, such as acetic acid, is often added to the mobile phase.[4] This addition protonates the analyte, reducing its interaction with the silica surface and resulting in sharper peaks and better separation.

Experimental Protocol

This protocol outlines the steps for the purification of crude this compound by flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate, Acetic acid (analytical grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Preparation of the Mobile Phase:

    • Prepare a stock solution of the desired mobile phase. A common starting point for acidic compounds is a mixture of n-Hexane and Ethyl acetate with a small percentage of acetic acid. A typical starting mobile phase could be Hexane:Ethyl Acetate:Acetic Acid in a ratio of 70:30:1 (v/v/v).

    • The optimal solvent system should be determined by preliminary TLC analysis of the crude material. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.[5]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane).[5]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[3]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[5]

    • Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.

  • Sample Loading:

    • Dry Loading (Recommended for samples not fully soluble in the mobile phase):

      • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[5]

      • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

      • Carefully add this powder to the top of the packed column.[5]

    • Wet Loading:

      • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

      • Carefully apply the solution to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Collect the eluent in fractions of appropriate size.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound. For example, you can increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Analysis of Fractions:

    • Spot the collected fractions on a TLC plate alongside the crude material and a reference standard if available.

    • Develop the TLC plate in a chamber containing the appropriate mobile phase.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Isolation of the Purified Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) n-Hexane:Ethyl Acetate:Acetic Acid (Gradient elution may be required)
Initial Mobile Phase e.g., 80:20:1 (v/v/v) Hexane:Ethyl Acetate:Acetic Acid
Final Mobile Phase e.g., 50:50:1 (v/v/v) Hexane:Ethyl Acetate:Acetic Acid
Sample Loading Dry loading is recommended
Detection Method Thin Layer Chromatography (TLC) with UV visualization

Visualizations

Experimental Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound Adsorb Adsorb on Silica Gel Crude->Adsorb Load Load Sample onto Column Adsorb->Load Column Pack Silica Gel Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Relationship Diagram:

Logical_Relationship Compound This compound (Acidic Nature) Interaction Strong Interaction (Tailing) Compound->Interaction Protonation Protonation of Analyte Compound->Protonation Silica Silica Gel (Slightly Acidic) Silica->Interaction MobilePhase Mobile Phase (Hexane/EtOAc) Acid_Modifier Acetic Acid (Modifier) MobilePhase->Acid_Modifier MobilePhase->Interaction Acid_Modifier->Protonation Good_Sep Good Separation (Sharp Peaks) Protonation->Good_Sep

Caption: Rationale for using an acidic modifier in the mobile phase.

References

Application of 2H-Indazol-2-ylacetic Acid Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

While direct research on 2H-indazol-2-ylacetic acid in neurological disorders is limited, the indazole scaffold is a cornerstone in the development of novel therapeutics for a range of central nervous system (CNS) conditions.[1][2][3] This document outlines the potential applications of this compound as a key building block for synthesizing derivatives with significant therapeutic promise in neurodegenerative and neuroinflammatory diseases. The diverse biological activities of indazole derivatives, including anti-inflammatory, neuroprotective, and kinase inhibitory effects, make this compound a valuable starting point for drug discovery programs.[4][5][6]

Therapeutic Potential in Neurodegenerative Diseases:

Derivatives of the indazole nucleus have shown potential in addressing the complex pathologies of several neurological disorders:

  • Alzheimer's Disease (AD): Indazole derivatives are being explored as multi-target agents for AD.[7] They have the potential to be engineered to inhibit key enzymes implicated in AD pathogenesis, such as cholinesterases (AChE and BuChE) and beta-secretase 1 (BACE1).[7] Furthermore, their anti-inflammatory and antioxidant properties can help mitigate the neuroinflammation and oxidative stress characteristic of the AD brain.[7]

  • Parkinson's Disease (PD): The indazole scaffold is a promising framework for developing inhibitors of kinases like Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase 3 (GSK3), which are implicated in the progression of Parkinson's disease.[1][2] Additionally, indazole derivatives can be designed to inhibit Monoamine Oxidase B (MAO-B), a strategy to increase dopamine levels in the brain.[2]

  • Neuroinflammation: Chronic neuroinflammation is a common feature of many neurological disorders. Indazole derivatives have demonstrated potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production.[5][6] This makes them attractive candidates for conditions with a significant inflammatory component.

As a Scaffold for Kinase Inhibitors:

This compound provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors.[8] Kinases play crucial roles in neuronal signaling, and their dysregulation is linked to numerous neurological diseases. Indazole-based compounds have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase 3 (JNK3), which is involved in neuronal apoptosis.[9] The acetic acid moiety of the parent compound offers a convenient handle for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for novel this compound derivatives (termed IDA-001, IDA-002, and IDA-003) based on the known activities of other indazole compounds.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)
IDA-001 BACE175
AChE150
IDA-002 LRRK250
GSK3β120
IDA-003 JNK330
COX-2200

Table 2: Neuroprotective and Anti-inflammatory Activity

Compound (10 µM)Neuronal Viability (%) (vs. Aβ insult)Nitric Oxide Production Inhibition (%) (in LPS-stimulated microglia)
IDA-001 8560
IDA-002 9275
IDA-003 8880

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound Amide Derivative (IDA-00X)

This protocol describes a general method for synthesizing an amide derivative from this compound, a common step in creating a library of potential drug candidates.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine of interest (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/EtOAc gradient) to yield the desired amide derivative (IDA-00X).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of synthesized indazole derivatives against a target kinase (e.g., JNK3).

Materials:

  • Synthesized indazole derivative (e.g., IDA-003)

  • Recombinant human kinase (e.g., JNK3)

  • Kinase substrate (e.g., ATF2)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase assay buffer

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the indazole derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the indazole derivative at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the derivative.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Assessment of Neuroprotection in a Cell-Based Assay

This protocol describes a method to evaluate the neuroprotective effects of indazole derivatives against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Amyloid-beta 1-42 (Aβ42) peptide, oligomerized

  • Synthesized indazole derivative (e.g., IDA-001)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the indazole derivative for 2 hours.

  • Expose the cells to a toxic concentration of oligomerized Aβ42 for 24 hours. Include control wells with untreated cells and cells treated only with Aβ42.

  • After the incubation period, remove the medium and add MTT solution to each well.

  • Incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot cell viability against the concentration of the indazole derivative to determine its neuroprotective effect.

Visualizations

G cluster_synthesis Synthetic Workflow start This compound step1 Amide Coupling (BOP, DIPEA) start->step1 library Library of Amide Derivatives (IDA-00X) step1->library screening Biological Screening library->screening

Caption: Synthetic workflow for generating a library of this compound derivatives.

G cluster_pathway Potential Therapeutic Targets in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Aggregation APP->Abeta Cleavage Plaques Senile Plaques Abeta->Plaques Neuronal_Death Neuronal Death Abeta->Neuronal_Death Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Neuroinflammation->Neuronal_Death BACE1 BACE1 AChE AChE IDA_001 IDA-001 (Indazole Derivative) IDA_001->BACE1 Inhibits IDA_001->AChE Inhibits

Caption: Multi-target approach of indazole derivatives in Alzheimer's disease.

G cluster_workflow Experimental Workflow for Neuroprotective Agent Screening synthesis Compound Synthesis (IDA-00X) in_vitro In Vitro Kinase Assay (IC50 Determination) synthesis->in_vitro cell_based Cell-Based Neuroprotection Assay (e.g., MTT Assay) in_vitro->cell_based lead_id Lead Identification cell_based->lead_id in_vivo In Vivo Model Testing (e.g., AD Mouse Model) lead_id->in_vivo

Caption: Drug discovery workflow for identifying neuroprotective indazole derivatives.

References

Application Notes and Protocols for the Evaluation of 2H-Indazol-2-ylacetic Acid as a Potential Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of 2H-indazol-2-ylacetic acid as a plant growth regulator. Publicly available scientific literature does not currently provide extensive data on its specific use or efficacy for this purpose. The protocols described are based on standard methodologies for evaluating auxin-like compounds.

Introduction

This compound is a chemical compound recognized as a versatile intermediate in organic synthesis.[1] It serves as a building block in the development of pharmaceuticals and has shown promise in agrochemical applications.[1] While its primary documented uses are in medicinal chemistry[1][2], its structural similarity to indole-3-acetic acid (IAA), the most common naturally occurring plant auxin, suggests it may possess plant growth-regulating properties. These notes provide a hypothetical framework for researchers to explore this potential.

Hypothetical Applications in Plant Growth Regulation

Based on the activities of known synthetic auxins, this compound could potentially be investigated for the following applications:

  • Rooting of Cuttings: Promoting adventitious root formation in horticultural and forestry applications.

  • Fruit Development: Influencing fruit set, size, and parthenocarpy (fruit development without fertilization).

  • Tissue Culture: As a component of plant tissue culture media to stimulate callus induction and root development.

  • Weed Control: At high concentrations, synthetic auxins can act as herbicides, suggesting a potential application in weed management.

Experimental Protocols

The following are generalized protocols for assessing the auxin-like activity of this compound.

Protocol 1: Seed Germination and Seedling Growth Assay

This protocol is designed to assess the effect of this compound on seed germination and early seedling development.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or mung bean).

  • This compound.

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Sterile distilled water.

  • Petri dishes with filter paper or solid growth medium (e.g., Murashige and Skoog medium).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile distilled water to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a control with DMSO at the same concentration as the highest treatment.

  • Seed Sterilization: Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Tween 20 for 10 minutes, and rinsed 3-5 times with sterile distilled water).

  • Plating: Place sterilized seeds on Petri dishes containing filter paper moistened with the respective treatment solutions or on solid growth medium supplemented with the treatments.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, primary root length, and shoot height.

Protocol 2: Root Elongation Assay

This assay specifically evaluates the effect of the compound on root growth, a classic indicator of auxin activity.

Materials:

  • Pre-germinated seedlings (4-5 days old) of a model plant species.

  • The same solutions and growth medium as in Protocol 1.

Procedure:

  • Seedling Preparation: Germinate seeds on a control medium as described in Protocol 1.

  • Transfer: Carefully transfer seedlings with consistent root lengths to new Petri dishes containing the various concentrations of this compound.

  • Incubation: Place the dishes vertically in a growth chamber to allow roots to grow along the surface of the medium.

  • Data Collection: After 3-5 days, measure the increase in root length from the point of transfer.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Hypothetical Effect of this compound on Mung Bean Seedling Growth

Treatment Concentration (µM)Germination Rate (%)Average Primary Root Length (mm) ± SDAverage Shoot Height (mm) ± SD
0 (Control)9545.2 ± 3.160.5 ± 4.2
0.19655.8 ± 3.561.2 ± 4.0
1.09462.1 ± 4.063.8 ± 4.5
10.09535.7 ± 2.858.1 ± 3.9
100.08015.3 ± 1.945.3 ± 3.2

Signaling Pathways and Experimental Workflows

Visualizations are crucial for understanding the potential mechanism of action and the experimental design.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Auxin This compound (Hypothetical Auxin) ABP1 ABP1 Auxin->ABP1 Binds TIR1/AFB TIR1/AFB Receptors Auxin->TIR1/AFB Binds Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux/IAA->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription

Caption: Hypothetical auxin signaling pathway for this compound.

Start Start PrepStock Prepare Stock Solution of this compound in DMSO Start->PrepStock PrepWorking Prepare Working Solutions (0.1 to 100 µM) PrepStock->PrepWorking Sterilize Surface Sterilize Seeds PrepWorking->Sterilize Plate Plate Seeds on Treated Media Sterilize->Plate Incubate Incubate in Growth Chamber (22°C, 16h/8h light/dark) Plate->Incubate Measure Measure Root and Shoot Length (Day 7-10) Incubate->Measure Analyze Analyze Data and Compare to Control Measure->Analyze End End Analyze->End

Caption: Experimental workflow for testing this compound.

References

Developing Enzyme Inhibition Assays for 2H-Indazol-2-ylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Indazol-2-ylacetic acid and its derivatives are recognized for their potential as versatile scaffolds in medicinal chemistry. The indazole ring is a key feature in various biologically active molecules, and its derivatives have been noted for their anti-inflammatory properties.[1][2][3] This has led to the hypothesis that these compounds may act as inhibitors of enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).

Cyclooxygenase (COX) is a critical enzyme in the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[4][5]

These application notes provide a comprehensive guide for developing and conducting enzyme inhibition assays to evaluate the potential of this compound as a COX-2 inhibitor. The protocols outlined below can be adapted for screening and characterizing the inhibitory activity of this compound and its analogues.

Postulated Signaling Pathway: COX-2 and Prostaglandin Synthesis

The diagram below illustrates the signaling pathway involving COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 by compounds like this compound would block this pathway, leading to a reduction in prostaglandin production and thereby exerting an anti-inflammatory effect.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_H2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Caption: Postulated COX-2 signaling pathway and the inhibitory action of this compound.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present a structured format for summarizing quantitative data from enzyme inhibition assays. The data shown is hypothetical and serves as a template for presenting experimental results.

Table 1: IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound50.2 ± 4.55.8 ± 0.78.66
Celecoxib (Control)15.0 ± 1.80.05 ± 0.01300
Ibuprofen (Control)2.5 ± 0.310.5 ± 1.20.24

Table 2: Kinetic Parameters of COX-2 Inhibition

CompoundInhibition TypeKm (µM)Vmax (µmol/min)Ki (µM)
This compoundCompetitive12.5 (apparent)1002.1
Celecoxib (Control)Competitive15.2 (apparent)1000.02

Experimental Workflow

The general workflow for screening and characterizing this compound as a COX-2 inhibitor is depicted below. This workflow ensures a systematic approach from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & IC50 cluster_kinetics Mechanism of Action Screening_Assay Single-Concentration Screening Assay Determine_Activity Determine % Inhibition Screening_Assay->Determine_Activity Dose_Response Dose-Response Assay (Multiple Concentrations) Determine_Activity->Dose_Response Active Compound IC50_Calculation Calculate IC50 Value Dose_Response->IC50_Calculation Kinetic_Assay Enzyme Kinetic Assay (Varying Substrate & Inhibitor) IC50_Calculation->Kinetic_Assay Potent Inhibitor Determine_MOA Determine Inhibition Type (e.g., Competitive) Kinetic_Assay->Determine_MOA

Caption: General experimental workflow for enzyme inhibition assay development.

Experimental Protocols

The following protocols are adapted from established methods for assaying COX-2 inhibition and can be used to evaluate this compound.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is suitable for high-throughput screening to determine the inhibitory potential of this compound.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound

  • Positive Control Inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute the COX-2 enzyme in cold COX Assay Buffer to the desired concentration.

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the arachidonic acid solution in COX Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% activity): 80 µL of Reaction Mix + 10 µL of DMSO.

    • Inhibitor Wells: 80 µL of Reaction Mix + 10 µL of this compound at various concentrations.

    • Positive Control: 80 µL of Reaction Mix + 10 µL of Celecoxib.

    • Blank: 90 µL of Reaction Mix (no enzyme).

  • Pre-incubation:

    • Add 10 µL of diluted COX-2 enzyme to the Enzyme Control, Inhibitor, and Positive Control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: ELISA-based COX-2 Inhibition Assay

This protocol measures the product of the COX-2 reaction, Prostaglandin E2 (PGE2), using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid

  • This compound

  • Positive Control Inhibitor (e.g., Celecoxib)

  • Reaction termination solution (e.g., 1 M HCl)

  • PGE2 ELISA Kit

  • 96-well reaction plate

  • Microplate reader for absorbance

Procedure:

  • Enzyme Reaction:

    • In a 96-well plate, add Reaction Buffer, Heme, and either DMSO (for 100% activity), this compound, or a positive control inhibitor.

    • Add the diluted COX-2 enzyme to the appropriate wells and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding the termination solution.

  • PGE2 Quantification (using ELISA Kit):

    • Follow the instructions provided with the commercial PGE2 ELISA kit.

    • This typically involves transferring the supernatant from the enzyme reaction to the ELISA plate coated with a capture antibody.

    • Add a PGE2-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a substrate for HRP.

    • Stop the color development and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of PGE2 produced in each well using a standard curve generated with known amounts of PGE2.

    • Determine the percent inhibition of PGE2 production for each concentration of this compound.

    • Calculate the IC50 value as described in Protocol 1.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling chemicals and enzymes.

  • Consult the Safety Data Sheets (SDS) for all reagents used in the assays.

  • Handle organic solvents like DMSO in a well-ventilated area or a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a potential COX-2 inhibitor. The provided protocols for fluorometric and ELISA-based assays offer robust methods for screening and characterizing its inhibitory activity. The structured data presentation and workflow diagrams are intended to facilitate experimental design and data interpretation. Further investigation into the mechanism of action and in vivo efficacy will be crucial next steps in the drug development process.

References

Application Notes and Protocols for Receptor Binding Studies Using 2H-Indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-indazol-2-ylacetic acid and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development and biochemical research.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This document provides detailed protocols for conducting receptor binding studies with this compound, focusing on its potential interactions with the prostanoid EP4 receptor, sigma-2 receptor, and cyclooxygenase-2 (COX-2), based on the known activities of similar indazole-containing compounds.[2][5][6]

These application notes are designed to guide researchers in characterizing the binding affinity and kinetics of this compound with these potential targets, utilizing both traditional radioligand binding assays and modern non-radioactive techniques.

Potential Receptor Targets and Signaling Pathways

Based on existing literature for 2H-indazole derivatives, the following receptors are proposed as potential targets for this compound:

  • Prostanoid EP4 Receptor: A G-protein coupled receptor (GPCR) involved in inflammation, cancer, and immune responses.[7][8]

  • Sigma-2 Receptor: A transmembrane protein implicated in cellular proliferation and cancer.[6][9]

  • Cyclooxygenase-2 (COX-2): An enzyme that plays a key role in inflammation and pain signaling.[10][11]

Prostanoid EP4 Receptor Signaling Pathway

Activation of the EP4 receptor by its endogenous ligand, prostaglandin E2 (PGE2), primarily couples to Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels.[7][12][13] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. The EP4 receptor can also couple to Gαi, which inhibits adenylyl cyclase, and can signal through β-arrestin-dependent pathways.[7]

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs activates Gi Gαi EP4->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Akt Akt PI3K->Akt activates Akt->CREB activates Gene Gene Expression CREB->Gene regulates Sigma2_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Ligand This compound Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 PGRMC1 PGRMC1 Sigma2->PGRMC1 interacts with Proliferation Cell Proliferation Sigma2->Proliferation inhibits Apoptosis Apoptosis Sigma2->Apoptosis induces COX2_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Signaling Cascades cluster_gene Gene Expression cluster_enzyme Enzymatic Activity Stimuli Cytokines, Growth Factors MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene MAPK->COX2_Gene activates NFkB->COX2_Gene activates COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein expresses Prostaglandins Prostaglandins COX2_Protein->Prostaglandins produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Protein substrate Compound This compound Compound->COX2_Protein inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (Membranes or Purified Protein) Incubation Incubation of Receptor, Ligand, and Compound ReceptorPrep->Incubation LigandPrep Ligand Preparation (Radiolabeled or Fluorescently Labeled) LigandPrep->Incubation CompoundPrep Prepare this compound (Serial Dilutions) CompoundPrep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Detection Detection of Bound Ligand (e.g., Scintillation Counting, Fluorescence) Separation->Detection CurveFitting Non-linear Regression (Curve Fitting) Detection->CurveFitting DetermineParams Determine IC50, Ki, Kd, Bmax CurveFitting->DetermineParams

References

Application Notes and Protocols for 2H-Indazol-2-ylacetic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2H-indazol-2-ylacetic acid as a chromatographic standard for the quantification of related compounds and as an internal standard in analytical methods.

Overview and Physicochemical Properties

This compound is a heterocyclic compound utilized in various research and development sectors, including pharmaceutical and agricultural chemistry.[1] In analytical chemistry, it serves as a valuable standard for chromatographic techniques, ensuring the accurate analysis of complex mixtures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 58037-05-1Chem-Impex
Molecular Formula C₉H₈N₂O₂Chem-Impex
Molecular Weight 176.17 g/mol Chem-Impex
Appearance Cream powderChem-Impex
Purity ≥ 95%Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Application as an External Standard for Quantification of Indazole-based APIs

This protocol outlines the use of this compound as an external standard for the quantification of a hypothetical active pharmaceutical ingredient (API), "Indazolepropanoic Acid," using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: External Standard Quantification

Objective: To determine the concentration of Indazolepropanoic Acid in a drug substance sample using a calibration curve generated from this compound.

Materials:

  • This compound reference standard (≥95% purity)

  • Indazolepropanoic Acid drug substance sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

Table 2: HPLC Parameters for External Standard Method

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ buffer (pH 2.6) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

Procedure:

  • Buffer Preparation (20 mM KH₂PO₄, pH 2.6): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 2.6 with orthophosphoric acid.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions Preparation: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the Indazolepropanoic Acid drug substance, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

  • Calibration Curve Generation: Inject each working standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

  • Quantification: Calculate the concentration of Indazolepropanoic Acid in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation:

Table 3: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
150,123
5251,567
10502,890
251,255,432
502,510,987
1005,021,564
Linear Regression y = 50189x + 234
Correlation Coefficient (r²) 0.9998

Workflow Diagram: External Standard Quantification

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Mobile Phase (ACN:Buffer) C Prepare Working Standards (1-100 µg/mL) A->C D Prepare Sample Solution A->D B Prepare Standard Stock Solution (1000 µg/mL) B->C E Inject Working Standards C->E G Inject Sample Solution D->G F Generate Calibration Curve E->F I Calculate Concentration using Calibration Curve F->I H Determine Sample Peak Area G->H H->I

Caption: Workflow for external standard quantification.

Application as an Internal Standard for Bioanalytical Studies

This protocol describes the use of this compound as an internal standard (IS) for the determination of a related drug, "Indazophen," in human plasma by LC-MS/MS. The use of a stable isotope-labeled internal standard is generally preferred to compensate for matrix effects and variations in sample processing.[2] However, when a stable-labeled analog is unavailable, a structurally similar compound can be employed.

Experimental Protocol: Internal Standard Quantification

Objective: To quantify the concentration of Indazophen in human plasma using this compound as an internal standard to correct for variability during sample preparation and analysis.

Materials:

  • Indazophen reference standard

  • This compound (Internal Standard)

  • Control human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (containing 0.1% formic acid)

  • Methanol

  • Formic acid

  • Ultrapure water

Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Procedure:

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of Indazophen and this compound (IS) in methanol.

  • Working Solutions: Prepare working standard solutions of Indazophen by serial dilution of the stock solution with 50% methanol. Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution with 50% methanol.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or calibration standard/quality control sample), add 10 µL of the 100 ng/mL IS working solution. b. Vortex briefly. c. Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 13,000 rpm for 10 minutes. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

Table 4: LC-MS/MS Parameters for Internal Standard Method

ParameterCondition
LC System
Column C18, 50 mm x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of Indazophen and IS
(Hypothetical) Indazophen: m/z 191 -> 134
This compound: m/z 177 -> 131
  • Quantification: The concentration of Indazophen is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from plasma standards prepared in the same manner.

Data Presentation:

Table 5: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Matrix Effect Monitored and compensated by IS
Recovery Consistent for analyte and IS

Workflow Diagram: Internal Standard Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma Sample/ Standard/QC B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Sample E->F G Acquire Data (MRM Mode) F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Determine Concentration from Calibration Curve H->I

Caption: Workflow for internal standard quantification.

Conclusion

This compound is a versatile compound that can be effectively employed as both an external and internal standard in chromatographic methods. Its structural and chemical properties make it suitable for the quantification of related indazole-containing molecules. The protocols provided herein are based on established analytical principles and can be adapted and validated for specific applications in pharmaceutical analysis and bioanalytical studies. Proper method validation according to regulatory guidelines (e.g., ICH) is crucial before implementation for routine analysis.

References

Application Notes and Protocols: Palladium-Catalyzed and Regioselective Synthesis of 2H-Indazol-2-ylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the indazole nucleus, particularly at the N-1 and N-2 positions, is a critical step in the development of novel drug candidates. Among these, 2H-indazol-2-ylacetic acid derivatives are of significant interest due to their potential applications in pharmaceutical development, particularly in the fields of neurological disorders and oncology. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, with a focus on achieving high regioselectivity for the N-2 position. While direct palladium-catalyzed N-alkylation of indazoles with acetic acid derivatives is an emerging area, we present established regioselective methods and a proposed palladium-catalyzed approach based on analogous cross-coupling reactions.

Challenges in Regioselectivity

The primary challenge in the synthesis of this compound derivatives lies in controlling the regioselectivity of the N-alkylation of the indazole ring. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of a mixture of N-1 and N-2 isomers, complicating purification and reducing the yield of the desired product. The thermodynamic stability of the 1H-indazole tautomer generally favors N-1 alkylation under many conditions. However, specific strategies can be employed to direct the alkylation to the N-2 position.

Proposed Synthetic Pathways

Two main strategies for the synthesis of this compound derivatives are presented: a regioselective classical N-alkylation and a proposed palladium-catalyzed cross-coupling reaction.

G cluster_0 Synthetic Strategies cluster_1 Regioselective N-Alkylation cluster_2 Proposed Palladium-Catalyzed Cross-Coupling Indazole Indazole Base/Solvent System Base/Solvent System Indazole->Base/Solvent System Mitsunobu Conditions Mitsunobu Conditions Indazole->Mitsunobu Conditions Pd Catalyst/Ligand Pd Catalyst/Ligand Indazole->Pd Catalyst/Ligand Haloacetic Acid Derivative Haloacetic Acid Derivative Haloacetic Acid Derivative->Base/Solvent System Haloacetic Acid Derivative->Mitsunobu Conditions Haloacetic Acid Derivative->Pd Catalyst/Ligand N2-Alkylated Product N2-Alkylated Product Base/Solvent System->N2-Alkylated Product Mitsunobu Conditions->N2-Alkylated Product Pd-Catalyzed Product Pd-Catalyzed Product Pd Catalyst/Ligand->Pd-Catalyzed Product Base Base Base->Pd-Catalyzed Product

Caption: Synthetic strategies for this compound derivatives.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route can significantly impact the regioselectivity and yield of the desired this compound derivative. The following table summarizes the expected outcomes based on literature precedents for related N-alkylation reactions.

MethodKey ReagentsExpected N-2 SelectivityTypical YieldsKey Considerations
Classical N-Alkylation
Base/Solvent SystemNaH in THF; K₂CO₃ in DMFModerate to HighVariableHighly dependent on indazole substituents; C-7 substituents can enhance N-2 selectivity.[1]
Mitsunobu ReactionPPh₃, DIAD/DEAD, Alcohol (e.g., hydroxyacetic ester)HighGoodOften shows a strong preference for the N-2 regioisomer.[1]
Proposed Pd-Catalyzed
Buchwald-Hartwig AnaloguePd₂(dba)₃, Xantphos, Cs₂CO₃Potentially HighTheoreticalRequires optimization; ligand choice is crucial for catalytic activity.

Experimental Protocols

Protocol 1: Regioselective N-2 Alkylation using Mitsunobu Conditions

This protocol is adapted from procedures known to favor N-2 alkylation of indazoles.[1]

Workflow:

G Start Start Dissolve Reagents Dissolve Indazole, Alcohol, and PPh₃ in THF Start->Dissolve Reagents Cool Mixture Cool to 0 °C Dissolve Reagents->Cool Mixture Add DIAD/DEAD Add DIAD/DEAD dropwise Cool Mixture->Add DIAD/DEAD Warm and Stir Warm to RT and stir overnight Add DIAD/DEAD->Warm and Stir Purify Column Chromatography Warm and Stir->Purify Product Product Purify->Product

Caption: Workflow for Mitsunobu N-2 alkylation of indazoles.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Ethyl 2-hydroxyacetate (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole, ethyl 2-hydroxyacetate, and triphenylphosphine.

  • Add anhydrous THF to dissolve the reactants (final concentration of indazole is typically 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the ethyl 2-(2H-indazol-2-yl)acetate.

  • Hydrolyze the ester using standard procedures (e.g., LiOH in THF/water) to obtain the corresponding carboxylic acid.

Protocol 2: Proposed Palladium-Catalyzed N-Alkylation of Indazole with an Acetic Acid Derivative

This proposed protocol is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds. While typically used for N-arylation, its application to N-alkylation with haloacetic acid derivatives is a promising area for exploration.

Catalytic Cycle (Proposed):

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition BrCH₂COOR Pd(II) Complex L(Br)Pd(II)-CH₂COOR Oxidative Addition->Pd(II) Complex Amide Binding Amide Binding Pd(II) Complex->Amide Binding Indazole, Base Indazole Complex [(Indazolyl)Pd(II)(L)-CH₂COOR]Br Amide Binding->Indazole Complex Reductive Elimination Reductive Elimination Indazole Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product 2H-Indazol-2-ylacetic Acid Derivative Reductive Elimination->Product

Caption: Proposed catalytic cycle for Pd-catalyzed N-alkylation.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the substituted 1H-indazole and anhydrous toluene (or dioxane).

  • Add ethyl bromoacetate via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Perform ester hydrolysis as described in Protocol 1 to obtain the final acid derivative.

Conclusion

The synthesis of this compound derivatives presents a significant synthetic challenge due to the issue of regioselectivity. The protocols outlined in this document provide researchers with both established and novel approaches to address this challenge. The Mitsunobu reaction offers a reliable method for achieving high N-2 selectivity. The proposed palladium-catalyzed method, by analogy to the well-established Buchwald-Hartwig amination, represents a promising avenue for future research and development in this area, potentially offering milder reaction conditions and broader substrate scope. Careful optimization of reaction parameters, particularly ligand and base selection, will be critical for the successful implementation of the proposed palladium-catalyzed protocol.

References

Application Notes: Quantitative Analysis of 2H-Indazol-2-ylacetic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2H-Indazol-2-ylacetic acid is a chemical compound with potential applications in pharmaceutical and agrochemical development.[1] As with any compound under investigation for biological activity, sensitive and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and a representative protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the described methodology is based on established principles for the bioanalysis of small molecule carboxylic acids.[2][3]

Analytical Strategy

The quantification of this compound in complex biological matrices like plasma presents challenges such as potential matrix effects and the need for high sensitivity.[4] LC-MS/MS is the preferred technique for this application due to its inherent selectivity and sensitivity.[5] The general workflow involves sample preparation to isolate the analyte from plasma components, chromatographic separation, and detection by mass spectrometry.

A stable isotope-labeled internal standard (IS) of this compound would be ideal for compensating for matrix effects and variability during sample processing and analysis. In the absence of a commercially available labeled standard, a structurally similar compound with comparable extraction and ionization properties could be used.

Experimental Protocols

Representative Method: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a hypothetical but robust method for the determination of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard (≥95% purity)[1]

  • Internal Standard (IS): (e.g., a stable isotope-labeled this compound or a structurally similar analog)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (for protein precipitation)[6]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

3. Standard Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

4. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[7][8]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

ParameterCondition
HPLC
ColumnC18 Reverse-Phase (50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)Hypothetical m/z 177.1 > 131.1
MRM Transition (IS)Hypothetical m/z of IS > fragment ion
Dwell Time100 ms
Collision EnergyOptimized for analyte and IS
Ion Source Temperature500°C

6. Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range of 1-1000 ng/mL would be a typical target.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[9][10]

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for a validated LC-MS/MS method for this compound in human plasma.

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Accuracy and Precision
LLOQ (1 ng/mL)Accuracy: 95-105%, Precision (CV%): <15%
Low QC (3 ng/mL)Accuracy: 98-102%, Precision (CV%): <10%
Medium QC (100 ng/mL)Accuracy: 97-103%, Precision (CV%): <8%
High QC (800 ng/mL)Accuracy: 99-101%, Precision (CV%): <5%
Inter-day Accuracy and Precision
LLOQ (1 ng/mL)Accuracy: 93-107%, Precision (CV%): <18%
Low QC (3 ng/mL)Accuracy: 96-104%, Precision (CV%): <12%
Medium QC (100 ng/mL)Accuracy: 95-105%, Precision (CV%): <10%
High QC (800 ng/mL)Accuracy: 98-102%, Precision (CV%): <7%
Extraction Recovery> 85%
Matrix EffectMinimal and compensated by IS
StabilityStable for at least 3 freeze-thaw cycles and for 6 months at -80°C

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Drug 2H-Indazol-2-ylacetic Acid Receptor Target Receptor Drug->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2H-indazol-2-ylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: The most common side product is the regioisomeric 1H-indazol-1-ylacetic acid.[1][2][3] The synthesis typically involves the N-alkylation of 1H-indazole with an acetic acid synthon (like ethyl bromoacetate), and the reaction can occur on either of the two nitrogen atoms of the indazole ring.[1][4] Under many common reaction conditions, the N-1 isomer (1H-indazol-1-ylacetic acid) is the thermodynamically more stable product and is often formed as the major product.[1][4]

Q2: How can I distinguish between the desired this compound and the 1H-indazol-1-ylacetic acid side product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for distinguishing between the N-1 and N-2 isomers.[1] Both 1H-NMR and 13C-NMR spectra show distinct chemical shifts for the protons and carbons of the indazole ring and the attached acetic acid moiety, allowing for unambiguous structural assignment.[1] X-ray diffraction can also be used for definitive structural confirmation if suitable crystals can be obtained.[1][2]

Q3: My synthesis produced a mixture of N-1 and N-2 isomers. How can they be separated?

A3: The separation of the N-1 and N-2 isomers is typically performed at the ester stage, prior to hydrolysis to the final carboxylic acid. Ethyl 1H-indazol-1-ylacetate and ethyl 2H-indazol-2-ylacetate can be effectively separated using flash column chromatography on silica gel.[2] After separation, the desired ethyl 2H-indazol-2-ylacetate fraction is then subjected to basic hydrolysis to yield the pure this compound.

Troubleshooting Guide

Problem 1: Low yield of the desired 2H-indazol-2-yl (N-2) isomer and predominance of the 1H-indazol-1-yl (N-1) isomer.

This is the most common challenge in this synthesis, as the N-1 position is often thermodynamically favored.

Root Cause Analysis:

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. Factors that influence the N-1 versus N-2 product ratio include the choice of base, solvent, and the nature of the electrophile.[4][5] Conditions that allow for thermodynamic equilibrium tend to favor the more stable N-1 isomer.[1][5]

Solutions:

  • Modify Reaction Conditions to Favor Kinetic Control: The N-2 position is often favored under kinetic control. Experiment with different solvent and base combinations. For example, while NaH in a polar aprotic solvent like DMF or THF often favors N-1 alkylation, other conditions may alter the selectivity.[4][6]

  • Employ a Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route that has been shown to favor the formation of the N-2 regioisomer.[6] In a typical setup, 1H-indazole is reacted with an alcohol (e.g., ethyl glycolate) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • Utilize Steric Hindrance: If synthesizing a derivative of indazole, introducing a bulky substituent at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[6]

Quantitative Data on N-Alkylation of Indazole

The regiochemical outcome of the N-alkylation of indazole is highly sensitive to the reaction conditions. The following table summarizes representative data from the literature, illustrating how different methodologies can influence the ratio of the N-1 and N-2 isomers.

Indazole SubstrateAlkylating Agent/ReagentsBase / SolventTemp. (°C)N-1 : N-2 RatioTotal Yield (%)Reference
1H-Indazolen-Pentyl bromideK₂CO₃ / DMF251.5 : 151[6]
1H-Indazolen-Pentyl alcohol, PPh₃, DIADN/A / THF251 : 2.578[6]
5-Bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFRT1 : 1.284[4]
5-Bromo-1H-indazole-3-carboxylateVarious alcohols, DEAD, TPPN/A / THF50High N-2 selectivity>90[4]
3-COMe-1H-indazolen-Pentyl bromideNaH / THFRT to 50>99 : 189[5]
7-NO₂-1H-indazolen-Pentyl bromideNaH / THFRT to 504 : 9698[6]

Note: This table provides illustrative examples. The synthesis of this compound would typically involve an alkylating agent like ethyl bromoacetate, followed by hydrolysis.

Experimental Protocols

Protocol 1: General Synthesis of Indazolylacetic Acids (Yields a Mixture of Isomers)

This method is based on a standard nucleophilic substitution which typically results in a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating.[1][2]

Step 1: N-Alkylation of 1H-Indazole with Ethyl Bromoacetate

  • Preparation: Suspend 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add ethyl bromoacetate (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude mixture of esters by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Step 2: Hydrolysis of Ethyl 2H-Indazol-2-ylacetate

  • Hydrolysis: Dissolve the purified ethyl 2H-indazol-2-ylacetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid (e.g., 2 M HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to yield pure this compound.

Protocol 2: Regioselective Synthesis of Ethyl 2H-Indazol-2-ylacetate via Mitsunobu Reaction

This method favors the formation of the N-2 isomer.[5][6]

  • Preparation: Dissolve 1H-indazole (1.0 equiv), ethyl glycolate (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue directly by flash column chromatography to isolate the ethyl 2H-indazol-2-ylacetate.

  • Hydrolysis: Proceed with Step 2 from Protocol 1 for hydrolysis to the final acid.

Visualizations

Reaction Workflow and Side Product Formation

General Synthesis of this compound cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Primary Products (Ester Intermediates) cluster_separation Purification cluster_final Final Product Synthesis Indazole 1H-Indazole N2_Ester Ethyl 2H-indazol-2-ylacetate (Desired Product) Indazole->N2_Ester Alkylation (N-2 Attack) N1_Ester Ethyl 1H-indazol-1-ylacetate (Side Product) Indazole->N1_Ester Alkylation (N-1 Attack) Bromoacetate Ethyl Bromoacetate Bromoacetate->N2_Ester Bromoacetate->N1_Ester BaseSolvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) BaseSolvent->N2_Ester BaseSolvent->N1_Ester Chromatography Column Chromatography N2_Ester->Chromatography N1_Ester->Chromatography Hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O) Chromatography->Hydrolysis Isolated N-2 Ester FinalProduct This compound Hydrolysis->FinalProduct Factors Influencing N-1 vs. N-2 Alkylation cluster_paths Reaction Pathways cluster_products Products cluster_factors Influencing Conditions IndazoleAnion Indazole Anion N1_Path N-1 Alkylation (Thermodynamic Pathway) IndazoleAnion->N1_Path N2_Path N-2 Alkylation (Kinetic Pathway) IndazoleAnion->N2_Path N1_Product 1H-Indazol-1-ylacetic Acid (More Stable Isomer) N1_Path->N1_Product N2_Product This compound (Less Stable Isomer) N2_Path->N2_Product Conditions_N1 Thermodynamic Control (e.g., NaH in THF/DMF, longer reaction times) Conditions_N1->N1_Path Favors Conditions_N2 Kinetic Control (e.g., Mitsunobu conditions) Steric hindrance at C-7 Conditions_N2->N2_Path Favors Troubleshooting Low N-2 Isomer Yield Start Problem: Low Yield of This compound CheckRatio Is the N-1 isomer the major product? Start->CheckRatio ChangeConditions Modify reaction to favor kinetic N-2 product. CheckRatio->ChangeConditions Yes OptimizePurification Problem: Poor recovery after purification. CheckRatio->OptimizePurification No TryMitsunobu Action: Use Mitsunobu conditions (Protocol 2). ChangeConditions->TryMitsunobu ConsiderSterics Action: If applicable, use a 7-substituted indazole. ChangeConditions->ConsiderSterics Success Resolution: Improved yield ofSuccess-2 isomer. TryMitsunobu->Success ConsiderSterics->Success CheckChromatography Action: Optimize column chromatography conditions (e.g., solvent gradient). OptimizePurification->CheckChromatography CheckHydrolysis Action: Ensure complete hydrolysis and proper acidification for precipitation. OptimizePurification->CheckHydrolysis CheckChromatography->Success CheckHydrolysis->Success

References

"troubleshooting low yield in 2H-indazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-indazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2H-indazoles, offering potential causes and recommended solutions.

Problem 1: Consistently Low or No Yield of 2H-Indazole

Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

Answer: Low to no yield in 2H-indazole synthesis can stem from several factors, ranging from reaction conditions to substrate reactivity. Below is a systematic guide to diagnosing and resolving the issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Many synthetic routes to 2H-indazoles are sensitive to temperature, solvent, and catalyst choice.[1][2] Harsh reaction conditions, such as excessively high temperatures, can lead to decomposition or the formation of unwanted byproducts.[1]

    • Recommendation: Re-evaluate your reaction setup. For methods like the Cadogan reductive cyclization, milder, one-pot modifications have been developed that often provide better yields.[3][4] For instance, using tri-n-butylphosphine as a reducing agent in isopropanol at 80°C is an effective and mild approach.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact reaction efficiency.

    • Steric Hindrance: Bulky substituents on the aniline or benzaldehyde starting materials can impede the reaction. For example, in copper-catalyzed three-component syntheses, sterically demanding anilines like 2,4,6-trimethylaniline have been shown to produce lower yields.[5]

    • Electronic Effects: The presence of strong electron-withdrawing or electron-donating groups can alter the reactivity of the starting materials, sometimes unfavorably. While many modern methods have a broad substrate scope, extremely electron-rich or deficient systems may require optimization.[3]

    • Recommendation: Review the literature for examples with similar substitution patterns to your substrates. If your substrate is known to be challenging, consider an alternative synthetic route.

  • Incompatible Functional Groups: Certain functional groups on your starting materials may not be stable under the reaction conditions. For example, acidic α-imino protons are not tolerated in some reductive cyclization conditions.[3]

  • Catalyst Issues (if applicable): For metal-catalyzed reactions, the choice of catalyst, ligand, and base is critical.[5][6] The catalyst may be inactive or poisoned by impurities.

    • Recommendation: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). Screen different catalysts or ligands if the standard conditions are not effective for your substrate.[5]

Problem 2: Formation of 1H-Indazole Regioisomer as a Major Byproduct

Question: My reaction is producing a significant amount of the undesired 1H-indazole isomer, leading to a low yield of the target 2H-indazole and difficult purification. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity for the 2H-indazole isomer over the thermodynamically more stable 1H-indazole is a common challenge.[2] The formation of the N2-isomer is often favored under kinetic control.[7]

Strategies to Favor 2H-Indazole Formation:

  • Substituent-Directed Synthesis: The strategic placement of certain functional groups can direct the reaction towards the desired isomer.

    • An electron-withdrawing group (e.g., -NO₂) at the C7 position of the indazole precursor can strongly favor the formation of the 2H-indazole.[2]

  • Choice of Synthetic Route: Some synthetic methods are inherently more selective for 2H-indazoles.

    • [3+2] Cycloaddition: The reaction of arynes with sydnones provides a mild and highly selective route to 2H-indazoles, with no contamination from the 1H-isomer.[8][9]

    • One-Pot Three-Component Reactions: Copper-catalyzed reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are designed to selectively produce 2H-indazoles.[5][6]

    • Cadogan Reductive Cyclization: The reductive cyclization of ortho-imino-nitrobenzene substrates, formed from the condensation of ortho-nitrobenzaldehydes and primary amines, is a reliable method for regioselective 2H-indazole synthesis.[3]

  • N-Alkylation Conditions: If you are synthesizing the 2H-indazole via alkylation of an existing indazole core, the reaction conditions are paramount.

    • Acidic Conditions: Using acidic conditions, for example with a catalytic amount of trifluoromethanesulfonic acid (TfOH), can promote N2-alkylation.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing 2H-indazoles with high yields?

A1: Several modern methods offer high yields and operational simplicity. The choice often depends on the available starting materials and desired substitution patterns.

  • One-Pot Condensation-Cadogan Reductive Cyclization: This method utilizes readily available ortho-nitrobenzaldehydes and amines. It is a mild and efficient one-pot synthesis that avoids the isolation of intermediates.[3]

  • Copper-Catalyzed Three-Component Reaction: This approach combines a 2-bromobenzaldehyde, a primary amine, and sodium azide in a one-pot reaction to form the 2H-indazole core. This method is noted for its high efficiency and broad substrate scope.[5]

  • [3+2] Dipolar Cycloaddition: The reaction between arynes and sydnones is a rapid and efficient method that proceeds under mild conditions and provides excellent yields of 2H-indazoles without 1H-indazole byproducts.[9]

Q2: My starting materials are complex and sensitive. Which synthetic method is the mildest?

A2: For sensitive substrates, it is crucial to avoid harsh conditions like high temperatures or strong acids/bases.

  • The [3+2] cycloaddition of arynes and sydnones is known for its very mild reaction conditions.[9]

  • The one-pot Condensation-Cadogan reductive cyclization promoted by tri-n-butylphosphine is also considered a mild method.[3]

  • Photochemical strategies are also emerging as environmentally benign and mild alternatives, though they may require specific equipment.[1]

Q3: I am having difficulty separating the 2H- and 1H-indazole isomers. Are there any tips for purification?

A3: The separation of N1 and N2 substituted indazole isomers is a known challenge due to their similar polarities.[10] If standard column chromatography is ineffective, consider the following:

  • Recrystallization: Using a mixed solvent system can be an effective alternative for separating isomers. For example, mixtures of acetone/water or ethanol/water have been used successfully. The optimal solvent ratio will need to be determined empirically.[10]

  • Chromatography Optimization: If you must use column chromatography, try experimenting with different solvent systems (e.g., gradients of hexanes/ethyl acetate, or adding a small amount of a third solvent like dichloromethane or methanol) and different stationary phases (e.g., alumina instead of silica gel).

Quantitative Data Summary

The following tables summarize reaction conditions and yields for common 2H-indazole synthetic methods to aid in comparison and selection.

Table 1: Cadogan Reductive Cyclization of o-Nitrobenzaldimines [3]

Entryo-Nitrobenzaldehyde SubstituentAmineYield (%)
1HAniline95
24-OMeAniline96
34-ClAniline92
4HBenzylamine85
5H(S)-α-Methylbenzylamine80

Conditions: i-PrOH, 80 °C, tri-n-butylphosphine.

Table 2: Copper-Catalyzed Three-Component Synthesis [5]

Entry2-BromobenzaldehydeAmineYield (%)
1HAniline91
2H4-Methoxyaniline95
3H4-Chloroaniline84
4HBenzylamine85
5H2,4,6-Trimethylaniline46

Conditions: CuI, TMEDA, DMSO, 120 °C.

Experimental Protocols

Key Experiment: One-Pot Condensation-Cadogan Reductive Cyclization [3]

  • Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ortho-nitrobenzaldehyde (1.0 equivalent) and isopropanol (i-PrOH).

  • Condensation: Add the primary amine (1.1 equivalents) to the solution.

  • Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualized Workflows and Logic

Troubleshooting_Low_Yield start Start: Low or No Yield check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_substrate Analyze Substrate Reactivity (Sterics, Electronics) start->check_substrate check_catalyst Check Catalyst Activity (If Applicable) start->check_catalyst harsh_conditions Are conditions too harsh? check_conditions->harsh_conditions steric_hindrance Is substrate sterically hindered or electronically poor? check_substrate->steric_hindrance catalyst_issue Is catalyst old or improperly handled? check_catalyst->catalyst_issue harsh_conditions->check_substrate No optimize_temp Action: Lower temperature, use milder reagents. harsh_conditions->optimize_temp Yes steric_hindrance->check_catalyst No change_route Action: Consider alternative synthetic route. steric_hindrance->change_route Yes replace_catalyst Action: Use fresh catalyst, screen new ligands/bases. catalyst_issue->replace_catalyst Yes end_success Yield Improved catalyst_issue->end_success No optimize_temp->end_success change_route->end_success replace_catalyst->end_success

Caption: Troubleshooting workflow for low yield in 2H-indazole synthesis.

Regioselectivity_Logic start Problem: Poor N2-Selectivity (1H-Isomer Byproduct) is_alkylation Is this an N-alkylation of an indazole core? start->is_alkylation is_de_novo Is this a de novo ring synthesis? start->is_de_novo is_alkylation->is_de_novo No use_acidic_cond Strategy: Use acidic conditions (e.g., cat. TfOH). is_alkylation->use_acidic_cond Yes add_ewg Strategy: Introduce C7 Electron-Withdrawing Group. is_de_novo->add_ewg Substrate Modification Possible change_synthesis Strategy: Switch to a highly N2-selective synthesis. is_de_novo->change_synthesis Substrate Modification Not Possible end_success High N2-Selectivity Achieved use_acidic_cond->end_success add_ewg->end_success selective_methods Examples: - [3+2] Cycloaddition (Aryne + Sydnone) - Cu-catalyzed 3-component reaction - Cadogan Reductive Cyclization change_synthesis->selective_methods change_synthesis->end_success

Caption: Decision logic for improving N2-regioselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for 2H-Indazol-2-ylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-indazol-2-ylacetic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific experimental issues, providing potential causes and recommended solutions to optimize the synthesis of this compound.

Issue 1: Low or No Yield of the Desired this compound Ester

Question: My reaction to synthesize ethyl 2H-indazol-2-ylacetate has resulted in a very low yield or no product at all. What are the possible causes and how can I fix this?

Answer:

Low or no yield in the N-alkylation of indazole can stem from several factors related to reagents, reaction conditions, and starting material quality. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Inactive Base or Incomplete Deprotonation: The selection and handling of the base are critical for the deprotonation of indazole to form the reactive indazolide anion.

    • Solution:

      • If using a strong base like sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

      • Consider switching to an alternative base. While NaH in THF tends to favor N1 alkylation, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can be effective, although they may also produce a mixture of isomers.[1][2]

      • Ensure stoichiometric amounts of the base are appropriate. Typically, 1.1 to 1.5 equivalents of base are used.

  • Poor Quality of Alkylating Agent: The alkylating agent, typically ethyl bromoacetate, can degrade over time.

    • Solution: Use freshly distilled or newly purchased ethyl bromoacetate. Check for any discoloration or impurities before use.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can significantly improve the reaction rate. A temperature range of 50-80 °C in DMF is often effective. However, excessive heat can lead to side reactions and decomposition.

  • Inappropriate Solvent: The choice of solvent is crucial for solubility and reactivity.

    • Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for N-alkylation of indazoles as they effectively dissolve the indazolide salt.[1] If using THF, ensure it is anhydrous.

Issue 2: Poor Regioselectivity - Predominant Formation of the N1-Isomer

Question: My reaction is producing a mixture of N1 and N2 isomers, with the undesired 1H-indazol-1-ylacetic acid ester being the major product. How can I improve the selectivity for the N2-isomer?

Answer:

Achieving high N2-regioselectivity is the primary challenge in the synthesis of this compound. The N1-isomer is often the thermodynamically more stable product, and its formation can be favored under certain conditions.[1]

Strategies to Enhance N2-Selectivity:

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction is a well-established method for achieving N2-alkylation of indazoles with high selectivity.

    • Protocol: Reacting indazole with an alcohol (in this case, ethyl glycolate, though less common than starting with the haloacetate) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like THF can strongly favor the formation of the N2-isomer.[2][3] One study demonstrated a 2.5:1 preference for the N2-isomer under Mitsunobu conditions.[2]

  • Influence of Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the alkylation to the N2 position.

    • Observation: Studies have shown that electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can lead to excellent N2-regioselectivity (≥96%).[1][4][5] If your synthesis allows for a substituted indazole starting material, this can be a powerful strategy.

  • Acid-Catalyzed Alkylation: A newer approach involves the use of a strong acid catalyst with a suitable alkylating agent.

    • Method: Using trifluoromethanesulfonic acid (TfOH) as a catalyst with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to be highly selective for the N2 position.[6] This method avoids the formation of N1-isomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for synthesizing this compound?

A1: The most common starting materials are 1H-indazole and an alkylating agent containing the acetic acid moiety. For the synthesis of the corresponding ester, ethyl bromoacetate is a widely used and commercially available reagent. The synthesis then involves the N-alkylation of the indazole ring, followed by hydrolysis of the ester if the carboxylic acid is the final target.

Q2: How can I effectively separate the N1 and N2 isomers if my reaction produces a mixture?

A2: The separation of N1 and N2 isomers of indazole derivatives can often be achieved using flash column chromatography on silica gel. The two isomers typically have different polarities, allowing for their separation with an appropriate eluent system, such as a gradient of ethyl acetate in hexane. The specific solvent system will need to be optimized based on TLC analysis of your reaction mixture.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Besides the formation of the N1-isomer, other potential side reactions include:

  • Dialkylation: Although less common, it is possible for the indazole ring to be alkylated at both nitrogen atoms, especially if an excess of the alkylating agent and a strong base are used.

  • O-alkylation of the Carboxylate: If the reaction is performed on a pre-existing ester and harsh conditions are used, side reactions involving the ester group could occur, though this is less likely under standard N-alkylation conditions.

  • Decomposition: At excessively high temperatures, both the starting materials and products can degrade, leading to a complex mixture of byproducts and reduced yield.

Q4: What analytical techniques are best for confirming the structure of the this compound product and distinguishing it from the 1H-isomer?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to distinguish between the N1 and N2 isomers. For the N2-isomer, a correlation is expected between the methylene protons of the acetate group and the C3 carbon of the indazole ring. In contrast, for the N1-isomer, a correlation would be observed with the C7a carbon.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the carbonyl of the ester or carboxylic acid.

Data Presentation

The following tables summarize various reported conditions for the N-alkylation of indazole, highlighting the factors that influence regioselectivity.

Table 1: Influence of Base and Solvent on Indazole Alkylation (Data compiled from multiple sources for illustrative purposes)

EntryIndazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioCombined Yield (%)Reference
11H-Indazolen-pentyl bromideNaHTHF50>99:189[1][4][5]
21H-Indazolen-pentyl bromideK₂CO₃DMF801.5:175[1]
31H-IndazoleIsopropyl IodideNaHDMFRT44:5684[3]
47-NO₂-1H-Indazolen-pentyl bromideNaHTHF504:9692[1][4][5]

Table 2: N2-Selective Alkylation Methods

EntryIndazole SubstrateReagentsSolventTemp (°C)N1:N2 RatioYield (%)Reference
11H-Indazolen-pentanol, PPh₃, DEADTHFRT1:2.578 (combined)[2]
21H-IndazoleAlkyl trichloroacetimidate, TfOHDioxaneRT0:100up to 96[6]
35-Bromo-1H-indazole-3-carboxylateVarious alcohols, PPh₃, DEADTHF50Highly N2-selective>90[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indazole with Ethyl Bromoacetate (Illustrative for N1/N2 Mixture)
  • Preparation: To a solution of 1H-indazole (1.0 eq.) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: To the suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Protocol 2: N2-Selective Alkylation using Mitsunobu Conditions (Conceptual)
  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1H-indazole (1.0 eq.), ethyl glycolate (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution. The solution may turn from colorless to yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by flash column chromatography on silica gel to isolate the desired ethyl 2H-indazol-2-ylacetate.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Indazole Alkylation

Troubleshooting_Workflow start Low Yield or No Product check_base Check Base Activity & Handling start->check_base check_reagents Verify Quality of Alkylating Agent & Solvent start->check_reagents check_conditions Review Reaction Conditions (Temp. & Time) start->check_conditions use_fresh_base Use fresh, anhydrous base (e.g., new NaH) check_base->use_fresh_base Inactive? change_base Consider alternative base (e.g., K2CO3, Cs2CO3) check_base->change_base Ineffective? purify_reagent Use freshly distilled/purchased alkylating agent check_reagents->purify_reagent Old/Impure? use_anhydrous Ensure solvent is anhydrous (e.g., dry THF/DMF) check_reagents->use_anhydrous Wet? increase_temp Increase temperature moderately (e.g., 50-80 °C) check_conditions->increase_temp Too low? increase_time Increase reaction time and monitor by TLC check_conditions->increase_time Too short? solution Improved Yield use_fresh_base->solution change_base->solution purify_reagent->solution use_anhydrous->solution increase_temp->solution increase_time->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Regioselectivity Control in Indazole Alkylation

Regioselectivity_Pathway cluster_n1 Conditions Favoring N1-Alkylation cluster_n2 Conditions Favoring N2-Alkylation start 1H-Indazole + Alkylating Agent n1_conditions Base: NaH Solvent: THF start->n1_conditions n2_conditions Mitsunobu Conditions (PPh3, DEAD) or C7-Electron Withdrawing Group or TfOH Catalysis start->n2_conditions n1_product 1H-Indazol-1-ylacetic Acid (Thermodynamic Product) n1_conditions->n1_product n2_product This compound (Desired Product) n2_conditions->n2_product

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

References

Technical Support Center: Resolving Solubility Issues of 2H-indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2H-indazol-2-ylacetic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic compound with both a polar carboxylic acid group and a less polar indazole ring system. Its solubility is influenced by the solvent's polarity, hydrogen bonding capability, and pH. Based on its structure and a predicted LogP of 1.12, it is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents.[1]

Q2: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?

When encountering solubility issues, a systematic approach is recommended. Start by preparing a stock solution in a solvent where the compound is known to be more soluble, such as a polar aprotic solvent like DMSO or DMF. This concentrated stock can then be diluted into your desired experimental solvent system. If direct dissolution is necessary, consider gentle heating or sonication to aid the process.

Q3: Can modifying the solvent system improve the solubility of this compound?

Yes, modifying the solvent system is a common and effective strategy. The use of a co-solvent can significantly enhance solubility. By mixing a solvent in which the compound is poorly soluble with a miscible solvent in which it is highly soluble, you can often achieve the desired concentration. For carboxylic acids, the addition of a small amount of water to some organic solvents has been shown to remarkably increase solubility.[2][3][4][5]

Q4: How does pH affect the solubility of this compound in organic solvents?

As a carboxylic acid, the pH of the solution can dramatically impact the solubility of this compound. In the presence of a base, the carboxylic acid group can be deprotonated to form a more soluble salt. Therefore, adding a small amount of a suitable organic base can increase its solubility in organic solvents.

Troubleshooting Guide

Issue 1: Poor solubility in non-polar organic solvents (e.g., hexane, toluene).
  • Explanation: The polar carboxylic acid group makes this compound poorly soluble in non-polar solvents.

  • Solution 1: Co-solvency.

    • Protocol: Prepare a concentrated stock solution in a polar aprotic solvent like DMSO or DMF. Slowly add the stock solution to the non-polar solvent while vigorously mixing. Be mindful of the final concentration of the co-solvent to avoid impacting your experiment.

  • Solution 2: Salt Formation.

    • Protocol: Add a stoichiometric amount of a lipophilic organic base (e.g., triethylamine, diisopropylethylamine) to a suspension of the acid in the non-polar solvent. The formation of an ammonium salt will likely increase solubility.

Issue 2: Precipitation occurs when diluting a concentrated stock solution.
  • Explanation: This often happens when a concentrated stock in a strong solvent (like DMSO) is diluted into a weaker solvent where the compound is less soluble.

  • Solution 1: Optimize the co-solvent ratio.

    • Protocol: Experiment with different ratios of the stock solvent to the final solvent to find a balance that maintains solubility at the desired concentration.

  • Solution 2: Use of Surfactants.

    • Protocol: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the final solvent before adding the stock solution. Surfactants can form micelles that encapsulate the compound and increase its apparent solubility.[6]

Issue 3: The compound will not dissolve even in polar aprotic solvents (e.g., DMSO, DMF).
  • Explanation: While unlikely for this compound, exceptionally poor solubility could be due to polymorphism or impurities.

  • Solution 1: Gentle Heating and Sonication.

    • Protocol: Gently warm the mixture to 30-40°C while sonicating. This can help overcome the activation energy barrier for dissolution. Avoid excessive heat to prevent degradation.

  • Solution 2: pH Adjustment.

    • Protocol: Add a small amount of a suitable base (e.g., a solution of sodium hydroxide or an organic base) to the solvent to deprotonate the carboxylic acid and form a more soluble salt.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe carboxylic acid can hydrogen bond with the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can solvate both the polar and non-polar parts of the molecule.
Non-Polar Hexane, TolueneLowThe polar carboxylic acid group is not well-solvated.
Ethers Diethyl ether, THFLow to ModerateEthers have some polarity but are weaker hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformLow to ModerateThese solvents have some polarity but are not strong hydrogen bond donors or acceptors.

Experimental Protocols

Protocol 1: Solubility Determination via Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparation of a Co-solvent System

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 50 mg/mL in DMSO).

  • To prepare the final working solution, slowly add the DMSO stock solution to the desired aqueous or organic buffer while vortexing.

  • Ensure the final concentration of the co-solvent is kept to a minimum (typically <1%) to avoid potential interference with biological assays.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Identify Solvent Type start->check_solvent non_polar Non-Polar Solvent (e.g., Hexane, Toluene) check_solvent->non_polar Non-Polar polar_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->polar_aprotic Polar Aprotic polar_protic Polar Protic Solvent (e.g., Methanol, Ethanol) check_solvent->polar_protic Polar Protic cosolvency Try Co-solvency: Add small amount of polar aprotic solvent (e.g., DMSO, DMF) non_polar->cosolvency heat_sonicate Apply Gentle Heat (30-40°C) & Sonication polar_aprotic->heat_sonicate polar_protic->heat_sonicate salt_formation Try Salt Formation: Add organic base (e.g., Triethylamine) cosolvency->salt_formation Failure success Solubility Achieved cosolvency->success Success salt_formation->success Success fail Still Unresolved: Consider advanced methods (e.g., formulation strategies) salt_formation->fail Failure ph_adjust Adjust pH: Add a suitable base heat_sonicate->ph_adjust Failure heat_sonicate->success Success ph_adjust->success Success ph_adjust->fail Failure

Caption: Troubleshooting workflow for solubility issues.

LogicalRelationship compound This compound (Solute) solubility Solubility compound->solubility solvent Organic Solvent (Solvent) solvent->solubility polarity Polarity Mismatch solubility->polarity h_bonding Hydrogen Bonding solubility->h_bonding ph pH of System solubility->ph cosolvent Co-solvency polarity->cosolvent addresses base_addition Base Addition ph->base_addition influences

Caption: Factors influencing the solubility of this compound.

References

"stability of 2H-indazol-2-ylacetic acid under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2H-indazol-2-ylacetic acid under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the indazole ring in this compound?

The indazole ring is a robust aromatic heterocyclic system.[1][2] It is found in numerous biologically active compounds and is generally considered stable.[1][2] However, the overall stability of this compound can be influenced by the presence of the acetic acid moiety and the specific conditions of the experiment, such as pH, temperature, and the presence of oxidizing agents.

Q2: Is this compound expected to be stable under acidic conditions?

Q3: What is the expected stability of this compound under basic conditions?

The indazole core is generally stable to basic conditions. For instance, the synthesis of indazole carboxylic acids can involve the basic hydrolysis of corresponding esters, suggesting the indazole ring itself remains intact. However, as with acidic conditions, the overall molecule's stability should be experimentally verified. Studies on the related compound lonidamine have shown degradation under basic conditions (1N NaOH).[3]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation could involve:

  • Hydrolysis of the acetic acid side chain: Although less likely for a simple carboxylic acid, extreme conditions could potentially lead to decarboxylation or other reactions.

  • Ring opening of the indazole core: This is less probable under mild conditions due to the aromatic nature of the indazole ring but could occur under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.

  • Oxidation: The indazole ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

Q5: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), is recommended for monitoring the degradation of this compound.[3][5] This will allow for the separation and quantification of the parent compound from any potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected loss of this compound in an acidic solution.

  • Possible Cause: Acid-catalyzed degradation.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your solution is accurately measured and controlled.

    • Lower Temperature: If experimentally feasible, reduce the temperature of the solution. Degradation rates are often temperature-dependent.

    • Buffer Selection: Use a buffer system appropriate for the desired pH range to maintain stable pH.

    • Time-Course Study: Perform a time-course experiment to quantify the rate of degradation under your specific conditions.

    • Analytical Monitoring: Use a validated HPLC or LC-MS method to analyze samples at different time points to track the disappearance of the parent compound and the appearance of any degradation products.

Issue 2: Degradation of this compound observed in a basic solution.

  • Possible Cause: Base-catalyzed hydrolysis or other degradation pathways.

  • Troubleshooting Steps:

    • pH Control: Verify and maintain the pH of your solution using an appropriate buffer.

    • Temperature Reduction: Lowering the temperature can slow down the degradation process.

    • Protect from Light and Air: In some cases, degradation in basic solutions can be accelerated by light or atmospheric oxygen. Conduct experiments in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize these effects.

    • Quantitative Analysis: Employ a stability-indicating analytical method to monitor the concentration of this compound and any degradants over time.

Data Presentation

As no specific quantitative stability data for this compound was found, the following table presents representative data from a forced degradation study of a structurally similar compound, lonidamine, to illustrate the type of data that should be generated.

Table 1: Representative Forced Degradation Data for Lonidamine (a structurally similar indazole derivative)

Stress ConditionTemperatureTime (hours)% Degradation (Approx.)
1N HCl40°C48Significant
1N HCl80°C20> Significant
1N NaOH40°C48Significant
3% H₂O₂40°C48Significant

Data is qualitative based on findings for lonidamine and should be experimentally determined for this compound.[4]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1N and 1N
  • Sodium hydroxide (NaOH), 0.1N and 1N
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC or LC-MS system
  • Thermostatic bath

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1N HCl (e.g., 1 mg/mL).

    • Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH.

    • Dilute with mobile phase and analyze by HPLC or LC-MS.

    • If no degradation is observed, repeat the experiment with 1N HCl.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of HCl.

    • Analyze the samples by HPLC or LC-MS.

    • If no degradation is observed, repeat the experiment with 1N NaOH.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C).

    • Withdraw and analyze aliquots at specified time points.

3. Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent peak from any degradation products.
  • Calculate the percentage of degradation at each time point.
  • If using LC-MS, identify the mass-to-charge ratio (m/z) of potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start This compound Stock Solution acid Acidic (e.g., 0.1N HCl, 60°C) start->acid base Basic (e.g., 0.1N NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative sampling Time-point Sampling acid->sampling base->sampling oxidative->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization hplc HPLC / LC-MS Analysis sampling->hplc neutralization->hplc quant Quantify Degradation hplc->quant pathway Identify Degradants & Propose Pathways quant->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_analysis Further Analysis issue Unexpected Degradation of this compound condition Under what condition? issue->condition acid_steps 1. Verify pH 2. Lower Temperature 3. Use Appropriate Buffer condition->acid_steps Acidic base_steps 1. Verify pH 2. Lower Temperature 3. Protect from Light/Air condition->base_steps Basic analysis Perform Time-Course Study with HPLC/LC-MS acid_steps->analysis base_steps->analysis

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2H-Indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up synthesis of 2H-indazol-2-ylacetic acid. The information is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning this synthesis from laboratory to industrial-scale production.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most industrially viable route typically involves a two-step process:

  • N-alkylation of indazole: Reaction of indazole with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base to form ethyl 2-(2H-indazol-2-yl)acetate.

  • Hydrolysis: Saponification of the resulting ester to yield this compound.

This method is generally preferred for its use of readily available starting materials and relatively straightforward reaction conditions.

Q2: What are the primary challenges in scaling up the N-alkylation of indazole?

A2: The main challenges include:

  • Regioselectivity: The formation of the undesired N1-isomer (1H-indazol-1-ylacetic acid) is a significant issue. The ratio of N1 to N2 isomers can be influenced by factors such as the choice of base, solvent, and reaction temperature.

  • Exothermic Reaction: The alkylation reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of impurities.

  • Product Isolation: Separating the desired N2-isomer from the N1-isomer and unreacted starting materials can be challenging on a large scale.

Q3: How can I improve the regioselectivity towards the desired 2H-isomer during N-alkylation?

A3: To favor the formation of the 2H-isomer, consider the following:

  • Base Selection: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide better selectivity for the N2 position compared to stronger bases like sodium hydride (NaH).

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly used. The choice of solvent can influence the solubility of the indazole salt and the transition state energies, thereby affecting the N1/N2 ratio.

  • Temperature Control: Running the reaction at a controlled, moderate temperature can enhance selectivity.

Q4: What are the key considerations for the hydrolysis step at a large scale?

A4: For the large-scale hydrolysis of ethyl 2-(2H-indazol-2-yl)acetate, it is crucial to:

  • Ensure Complete Saponification: Monitor the reaction progress to ensure all the ester has been converted to the carboxylate salt.

  • Control pH during Acidification: Careful, portion-wise addition of acid is necessary to precipitate the product without causing degradation. The pH should be monitored closely.

  • Efficient Product Isolation and Drying: The precipitated product needs to be filtered, washed thoroughly to remove inorganic salts, and dried under appropriate conditions to achieve the desired purity and residual solvent levels.

II. Troubleshooting Guides

Problem 1: Low Yield of Ethyl 2-(2H-indazol-2-yl)acetate in the N-Alkylation Step
Potential Cause Troubleshooting Solution
Incomplete reaction - Ensure adequate stirring to maintain a homogeneous reaction mixture, especially with heterogeneous bases like K₂CO₃.- Increase reaction time and monitor progress by HPLC or TLC.- Consider a moderate increase in reaction temperature, while monitoring for impurity formation.
Degradation of starting materials or product - Ensure the purity of indazole and ethyl bromoacetate.- Avoid excessive temperatures and prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Suboptimal base or solvent - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and solvents (e.g., DMF, ACN, acetone) to find the optimal combination for your specific scale and equipment.- Ensure the base is finely powdered and dry for better reactivity.
Loss during work-up - Optimize extraction procedures to minimize product loss in the aqueous phase.- Use an appropriate organic solvent for extraction and perform multiple extractions if necessary.
Problem 2: Poor N1/N2 Regioselectivity in the N-Alkylation Step
Potential Cause Troubleshooting Solution
Inappropriate base - Switch from a strong base (e.g., NaH) to a milder base (e.g., K₂CO₃ or Cs₂CO₃). Weaker bases tend to favor the thermodynamically more stable 2H-isomer.
Unfavorable solvent effects - The polarity and coordinating ability of the solvent can influence the site of alkylation. Experiment with different polar aprotic solvents to optimize the N2-selectivity.
High reaction temperature - Lowering the reaction temperature can sometimes improve selectivity. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Problem 3: Incomplete Hydrolysis of Ethyl 2-(2H-indazol-2-yl)acetate
Potential Cause Troubleshooting Solution
Insufficient amount of base - Use a stoichiometric excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH) to ensure complete saponification.
Poor solubility of the ester - Consider using a co-solvent like ethanol or methanol with water to improve the solubility of the starting material.
Short reaction time or low temperature - Increase the reaction time and/or temperature. Monitor the disappearance of the starting material by HPLC or TLC.
Problem 4: Product Purity Issues in this compound
Potential Cause Troubleshooting Solution
Presence of the N1-isomer - Improve the regioselectivity of the alkylation step (see Problem 2).- Develop an effective crystallization method to selectively precipitate the desired 2H-isomer. Different solvent systems can be screened for optimal purification.
Residual inorganic salts - Ensure thorough washing of the filter cake with deionized water after acidification and filtration.
Trapped solvents - Optimize the drying process. Use a vacuum oven at a suitable temperature to remove residual solvents without causing product degradation.
Formation of other by-products - Analyze the impurity profile to identify the by-products. This may provide insights into side reactions that can be minimized by adjusting reaction conditions (e.g., temperature, reagent addition rate).

III. Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Indazole

Parameter Lab-Scale (Typical) Pilot/Industrial-Scale (Recommended) Rationale for Scale-Up
Batch Size 1-100 g> 10 kgProcess optimization for larger volumes.
Solvent DMF, AcetonitrileAcetone, Ethyl AcetateCost, safety, and ease of removal at scale.
Base NaH, K₂CO₃K₂CO₃ (finely milled)Improved safety and regioselectivity.
Temperature 25-80 °C40-60 °CBetter control of exotherm and selectivity.
Typical Yield (N2-ester) 60-80%70-85%Optimized conditions lead to improved yield.
Typical Purity (N2-ester) 90-95%>98%Enhanced purification methods at scale.

IV. Experimental Protocols

Key Experiment: Scale-Up N-Alkylation of Indazole

Objective: To synthesize ethyl 2-(2H-indazol-2-yl)acetate on a multi-kilogram scale with high regioselectivity and yield.

Materials:

  • Indazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely milled (1.5 eq)

  • Acetone

Procedure:

  • Charge a suitable reactor with indazole and acetone.

  • Agitate the mixture to ensure good suspension.

  • Add the finely milled potassium carbonate to the reactor.

  • Heat the mixture to a controlled temperature (e.g., 50-55 °C).

  • Slowly add ethyl bromoacetate to the reaction mixture over a period of 1-2 hours to control the exotherm.

  • Maintain the reaction at the set temperature and monitor its progress by HPLC until the consumption of indazole is complete (typically 6-8 hours).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water) to isolate the pure ethyl 2-(2H-indazol-2-yl)acetate.

V. Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis start Indazole + Ethyl Bromoacetate base K2CO3 in Acetone start->base reaction Reaction at 50-55°C base->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration ester Crude Ethyl 2-(2H-indazol-2-yl)acetate concentration->ester saponification Saponification (NaOH/H2O) ester->saponification acidification Acidification (HCl) saponification->acidification isolation Filtration & Drying acidification->isolation product This compound isolation->product

Caption: Synthetic workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Work-up Loss low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Degradation? low_yield->degradation workup_loss Work-up Loss? low_yield->workup_loss inc_time Increase Time incomplete_reaction->inc_time inc_temp Increase Temp incomplete_reaction->inc_temp better_mixing Improve Mixing incomplete_reaction->better_mixing pure_reagents Purity Check degradation->pure_reagents control_temp Control Temp degradation->control_temp inert_atm Inert Atmosphere degradation->inert_atm optimize_extraction Optimize Extraction workup_loss->optimize_extraction optimize_cryst Optimize Crystallization workup_loss->optimize_cryst

Caption: Troubleshooting logic for low yield issues.

"identifying and removing impurities from 2H-indazol-2-ylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2H-indazol-2-ylacetic acid. It covers the identification and removal of common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurity is the undesired regioisomer, 1H-indazol-1-ylacetic acid.[1][2][3] Direct N-alkylation of the indazole ring often leads to a mixture of N1 and N2 substituted products.[3][4] Other potential impurities include unreacted starting materials (e.g., indazole, alkylating agent) and residual solvents from the reaction or workup (e.g., DMF, THF, ethyl acetate).[4][5]

Q2: My NMR spectrum shows two sets of peaks for the indazole core. What does this indicate?

A2: This is a classic sign of regioisomeric contamination, meaning your sample contains a mixture of both this compound and 1H-indazol-1-ylacetic acid. The different electronic environments of the protons on the N1- and N2-substituted rings result in distinct chemical shifts. The ratio of the isomers can be estimated by integrating the corresponding peaks.

Q3: How can I confirm the identity of the desired 2H-isomer versus the 1H-isomer?

A3: Confirmation can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or by comparing the melting point to literature values. In ¹H NMR, the chemical shifts of the protons on the indazole ring will differ between the two isomers. LC-MS can separate the isomers, and their identity can be confirmed by their mass-to-charge ratio.

Q4: I have poor regioselectivity in my N-alkylation reaction. How can I favor the formation of the 2H-isomer?

A4: Achieving high regioselectivity for the N2 position can be challenging. Reaction conditions such as the choice of base, solvent, and the nature of the alkylating agent play a crucial role.[2][3][6] Some literature suggests that specific catalysts or conditions, like Mitsunobu reactions, can favor the formation of the N2 regioisomer.[2] Alternatively, methods using alkyl 2,2,2-trichloroacetimidates with a copper(II) triflate or trifluoromethanesulfonic acid catalyst have shown high selectivity for N2-alkylation.[7]

Q5: My purified product still shows a broad melting point. What is the likely cause?

A5: A broad melting point range typically indicates the presence of impurities. This could be due to residual regioisomers, starting materials, or solvents. Further purification is recommended. If the impurity is the 1H-isomer, its presence can disrupt the crystal lattice of the desired 2H-product, leading to melting point depression and broadening.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield After Purification Product loss during recrystallization or chromatography.Optimize the purification method. For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly.[8][9] For chromatography, ensure appropriate selection of stationary and mobile phases.
Presence of 1H-Isomer Impurity Poor regioselectivity during the N-alkylation step.Separate the isomers using column chromatography or fractional recrystallization.[1][5]
Residual Starting Material Detected Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. Consider increasing reaction time or temperature if necessary.
Oily Product Instead of Solid Presence of residual solvents or impurities preventing crystallization.Attempt to remove residual solvents under high vacuum. If the product remains an oil, purify via silica gel chromatography.[10]
Inconsistent Results Between Batches Variation in reaction conditions (temperature, reagent purity, moisture).Standardize all reaction parameters. Use fresh, high-purity reagents and ensure anhydrous conditions where necessary.

Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is an effective method for removing the 1H-isomer and other impurities if there is a sufficient difference in solubility.[1] A mixed solvent system, such as acetone/water or ethanol/water, is often employed for indazole derivatives.[1]

Methodology:

  • Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., acetone, ethanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

A patent for separating substituted indazole isomers suggests that using a mixed solvent of acetone, ethanol, tetrahydrofuran, acetonitrile, or methanol with water can yield a single isomer with purity greater than 99%.[1]

Protocol 2: Silica Gel Flash Chromatography

Flash chromatography is a highly effective method for separating the N1 and N2 regioisomers due to their different polarities.[5]

Methodology:

  • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with an appropriate solvent system. A common eluent for this type of compound is a mixture of ethyl acetate, methanol, and formic acid (e.g., 100/0.5/0.5 v/v/v).[5]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflows

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Start Crude Product (Mixture of Isomers) Analysis Analyze Purity (NMR, LC-MS) Start->Analysis Purify Select & Perform Purification Method Analysis->Purify Impurities Present Recrystal Recrystallization Purify->Recrystal Solubility Difference Chroma Chromatography Purify->Chroma Polarity Difference FinalAnalysis Final Purity Check Recrystal->FinalAnalysis Chroma->FinalAnalysis FinalAnalysis->Purify Impurities Remain PureProduct Pure 2H-Isomer (>99% Purity) FinalAnalysis->PureProduct Purity OK G Start Unexpected Peak in Analytical Data (e.g., NMR, LC-MS) Q1 Is the peak characteristic of the 1H-regioisomer? Start->Q1 A1_Yes Impurity is 1H-indazol-1-ylacetic acid. Separate via chromatography or fractional recrystallization. Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Does the peak correspond to unreacted starting material? A1_No->Q2 A2_Yes Impurity is starting material. Improve reaction completion or use acid-base extraction. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is the peak a known residual solvent? A2_No->Q3 A3_Yes Impurity is a solvent. Dry sample under high vacuum at an appropriate temperature. Q3->A3_Yes Yes A3_No Impurity is an unknown side product. Requires further characterization (e.g., HRMS, 2D-NMR). Q3->A3_No No

References

"troubleshooting HPLC and GC-MS analysis of 2H-indazol-2-ylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC and GC-MS analysis of 2H-indazol-2-ylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issues with peak shape and retention time are common when analyzing acidic compounds like this compound. This guide addresses the most frequent problems in a question-and-answer format.

HPLC Troubleshooting Guide
Problem Possible Cause Solution
Peak Tailing Secondary Silanol Interactions: The acidic analyte interacts with residual silanol groups on the silica-based column packing.[1][2][3]Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 using an additive like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.[1][2] Increase Buffer Strength: Use a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to maintain a consistent pH.[1][4] Use a Modern Column: Employ a high-purity silica column or an end-capped column to minimize available silanol groups.[2][5]
Column Overload: Injecting too much sample saturates the stationary phase.[1][3]Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[1][3]
Column Contamination/Void: Accumulation of particulate matter on the inlet frit or a void in the packed bed can distort peak shape.[1][3]Flush or Replace Column: Back-flush the column with a strong solvent.[3] If the problem persists, replace the inlet frit or the entire column. Using a guard column can prevent this.[3][4]
Peak Fronting Sample Overload: High concentration of the analyte can lead to fronting.Dilute Sample: Decrease the sample concentration or injection volume.[6]
Incompatible Sample Solvent: The solvent used to dissolve the sample is stronger than the mobile phase.[1]Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[1][7]
Split Peaks Partially Blocked Column Frit: Particulates blocking the flow path at the column inlet.[6]Back-flush the Column: Reverse the column flow and flush with a strong solvent to dislodge particulates.[6] If this fails, the frit or column may need replacement.[6]
Column Bed Deformation: A void or channel has formed in the column's stationary phase.[3]Replace the Column: This issue is typically irreversible.[3]
Shifting Retention Times Inconsistent Mobile Phase Composition: Improper mixing or changes in solvent proportioning.[4]Prepare Fresh Mobile Phase: Ensure accurate mixing and degassing of the mobile phase.[8] If using a gradient, check the pump's proportioning valves.[4]
Column Temperature Fluctuations: Inconsistent oven temperature affects analyte interaction with the stationary phase.[9]Use a Column Oven: Ensure the column temperature is stable and controlled.[7]
Column Degradation: Loss of stationary phase over time, especially at extreme pH values.[2]Monitor Column Performance: Track column performance with standards. Replace the column when performance degrades significantly.[2]
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the system.[10]Isolate the Blockage: Systematically remove components (column, guard column, in-line filter) to identify the source of the high pressure.[10] Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters for all samples and mobile phases to prevent blockages.[8]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes pressure Pressure Issue? retention_time->pressure No check_mobile_phase Check Mobile Phase Composition & Age retention_time->check_mobile_phase Yes check_blockage Isolate Blockage (Column, Tubing, Filter) pressure->check_blockage Yes escalate Contact Support pressure->escalate No fronting Fronting tailing->fronting No check_ph Adjust Mobile Phase pH (Lower to pH 2-3) tailing->check_ph Yes check_overload Reduce Sample Concentration / Volume fronting->check_overload Yes check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent No check_ph->check_overload check_column Flush / Replace Column check_overload->check_column resolved Problem Resolved check_column->resolved check_solvent->resolved check_temp Verify Column Temperature Stability check_mobile_phase->check_temp check_temp->check_column check_blockage->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature. Derivatization is typically required.

GC-MS Troubleshooting Guide
Problem Possible Cause Solution
No Peak or Very Small Peak Analyte is Not Volatile: The compound is not volatile enough to travel through the GC column at typical operating temperatures.Derivatize the Sample: Use a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility.[11][12]
Incomplete Derivatization: The derivatization reaction did not go to completion.[13]Optimize Derivatization: Increase reaction time or temperature. Ensure the sample is completely dry, as moisture can inhibit the reaction. Use an excess of the derivatizing reagent.[11][13]
Injector Temperature Too Low: The injector is not hot enough to vaporize the derivatized analyte.Increase Injector Temperature: Set the injector temperature appropriately for the derivatized compound, but do not exceed the column's maximum temperature limit.
Peak Tailing Active Sites in the System: The derivatized analyte is interacting with active sites in the injector liner or column.[13]Use a Deactivated Liner: Ensure the glass inlet liner is deactivated (silanized).[13] Column Maintenance: Condition the column at its maximum operating temperature. If tailing persists, trim 10-15 cm from the front of the column.[13]
Incomplete Derivatization: Residual underivatized acid is present.[13]Optimize Derivatization Reaction: Revisit the derivatization protocol to ensure complete conversion.[13]
Poor Reproducibility Injection System Instability: Inconsistent injection volume or a leak in the injector.[14][15]Check Autosampler/Syringe: Verify autosampler performance and ensure the syringe is clean and functioning correctly.[9][14] Replace Septum and Liner: Regularly replace the inlet septum and liner to prevent leaks and contamination.[14][16]
Inconsistent Derivatization: Variability in the derivatization procedure between samples.Standardize Derivatization Protocol: Ensure consistent reaction times, temperatures, and reagent volumes for all samples, standards, and blanks.
Ghost Peaks Contamination: Contamination from the septum, liner, or previous injections.[17]Clean the System: Bake out the column and clean the injector. Replace the septum and liner.[18] Run solvent blanks to confirm cleanliness.

GC-MS Troubleshooting Workflow (with Derivatization)

GCMS_Troubleshooting start Problem Observed no_peak No / Small Peak? start->no_peak poor_shape Poor Peak Shape? no_peak->poor_shape No check_derivatization Verify Derivatization (Time, Temp, Dryness) no_peak->check_derivatization Yes reproducibility Poor Reproducibility? poor_shape->reproducibility No poor_shape->check_derivatization Yes check_injection_system Check Injection System (Syringe, Septum, Leaks) reproducibility->check_injection_system Yes escalate Contact Support reproducibility->escalate No check_injection Check Injector Temp & Parameters check_derivatization->check_injection check_active_sites Check for Active Sites (Liner, Column) check_derivatization->check_active_sites resolved Problem Resolved check_injection->resolved check_column_maintenance Perform Column Maintenance (Trim/Condition) check_active_sites->check_column_maintenance check_column_maintenance->resolved standardize_derivatization Standardize Derivatization Protocol check_injection_system->standardize_derivatization standardize_derivatization->resolved

Caption: A workflow for troubleshooting GC-MS analysis requiring derivatization.

Experimental Protocols

HPLC-UV Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)
GC-MS Method with Silylation for this compound

This protocol includes a necessary derivatization step to make the analyte volatile for GC-MS analysis.

1. Derivatization Protocol:

  • Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Parameters:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Quantitative Data Summary

Expected HPLC and GC-MS Results

The following tables provide expected, though hypothetical, quantitative data for the analysis of this compound based on the protocols above. Actual results may vary.

Table 1: HPLC-UV Expected Data

Analyte Expected Retention Time (min) Tailing Factor Limit of Quantitation (LOQ)
This compound~ 6.5< 1.2~ 0.1 µg/mL

Table 2: GC-MS Expected Data for TMS-Derivatized Analyte

Analyte Derivative Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound, TMS ester~ 10.2248233 (M-15), 117, 73

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my HPLC analysis? A: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and positively charged sites on the silica column packing, such as ionized silanol groups.[1][2] To fix this, lower the mobile phase pH to around 2-3 with an acid like formic or trifluoroacetic acid to suppress silanol ionization.[1] Using a high-purity, end-capped column can also significantly reduce these interactions.[5]

Q2: Do I have to derivatize this compound for GC-MS analysis? A: Yes, derivatization is almost always necessary. The carboxylic acid group makes the molecule polar and non-volatile, which is unsuitable for GC analysis.[19] A silylation reaction, for example using BSTFA, is required to convert the polar -COOH group into a non-polar, volatile TMS-ester, allowing it to pass through the GC column.[11][12]

Q3: What is the best type of HPLC column for this analysis? A: A reversed-phase C18 or C8 column is the most common and suitable choice.[20] For better peak shape with this acidic analyte, select a modern, high-purity silica column with end-capping to minimize silanol interactions.[5]

Q4: My HPLC retention times are drifting between injections. What is the cause? A: Retention time drift can be caused by several factors. The most common are changes in mobile phase composition (e.g., one solvent evaporating faster than another), fluctuations in column temperature, or the column slowly degrading.[4][9] Ensure your mobile phase is fresh and well-mixed, use a column oven for stable temperature, and check that your pump is delivering a consistent flow rate.[7]

Q5: I injected my sample but see no peak in the GC-MS chromatogram. What went wrong? A: The most likely reason is a failure to make the analyte suitable for GC. This could be because you did not derivatize the sample, or the derivatization reaction was incomplete.[13] Moisture in the sample is a common cause of failed silylation reactions.[11] Also, ensure your injector and oven temperatures are high enough to vaporize and elute the derivatized compound.

Q6: What are matrix effects and could they be affecting my analysis? A: Matrix effects occur when other components in your sample (the "matrix") interfere with the ionization of your target analyte in the mass spectrometer source, causing either signal suppression or enhancement.[21][22] This can lead to inaccurate quantification.[21] If you are analyzing samples in complex matrices like plasma or urine, matrix effects are a significant concern, especially with electrospray ionization (ESI) in LC-MS.[21][22] To mitigate this, improve your sample cleanup procedure (e.g., using solid-phase extraction) or use a deuterated internal standard.

References

"preventing degradation of 2H-indazol-2-ylacetic acid during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-indazol-2-ylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue/Observation Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from cream to yellow/brown, clumping). 1. Degradation: Exposure to light, heat, or oxygen can cause chemical degradation, leading to colored byproducts. 2. Hygroscopicity: Absorption of moisture from the atmosphere.1. Confirm Degradation: Use an analytical method like HPLC to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the compound is stored at the recommended 0-8 °C in a tightly sealed, opaque container.[1] Consider storage under an inert atmosphere (e.g., argon or nitrogen). 3. Drying: If moisture absorption is suspected, dry the material under vacuum at a low temperature.
Inconsistent analytical results (e.g., variable peak areas in HPLC, unexpected peaks). 1. Ongoing Degradation: The compound may be degrading in solution during the analytical run. 2. Contamination: The sample or solvent may be contaminated. 3. Incomplete Dissolution: The compound may not be fully dissolved, leading to variable concentrations.1. Use Freshly Prepared Solutions: Prepare solutions immediately before analysis. 2. Control for Contaminants: Use high-purity solvents and clean glassware. 3. Ensure Complete Dissolution: Use sonication or gentle warming if necessary, ensuring the compound is stable at the temperature used.
Loss of potency or reduced biological activity in assays. 1. Chemical Degradation: The active parent compound has degraded into inactive or less active byproducts.1. Perform Stability-Indicating Assay: Use a validated HPLC method to quantify the amount of remaining this compound.[2] 2. Establish a Retest Date: For long-term projects, periodically re-analyze the purity of your stock material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at 0-8 °C in a dry environment.[1][3] It is also advisable to protect it from light by using an opaque container. For maximum stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, indazole derivatives can be susceptible to:

  • Oxidation: The indazole ring system can be prone to oxidation, especially when exposed to air and light.

  • Photodecomposition: Exposure to UV or visible light can induce degradation.

  • Hydrolysis: Although generally stable, the acetic acid side chain could potentially undergo reactions under extreme pH conditions.

Q3: How can I detect and quantify the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing.[2][4] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time.[2][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[4]

Q4: Should I be concerned about the hygroscopicity of this compound?

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using an HPLC-UV or HPLC-MS system.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Routine Stability Monitoring Using HPLC

This protocol describes how to assess the stability of a stored batch of this compound.

  • Standard Preparation: Prepare a standard solution of known concentration from a fresh, high-purity reference sample of this compound.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A common starting point would be a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Inject both the standard and the sample solutions.

  • Data Analysis:

    • Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity of the stored sample.

    • Identify and quantify any degradation products by comparing their peak areas to the initial peak area of the parent compound (assuming a similar response factor).

Visualizations

storage Improper Storage (Light, Heat, Moisture) degradation Chemical Degradation storage->degradation observation Observed Issues (Color Change, Impurity Peaks) degradation->observation analysis Analytical Confirmation (HPLC, LC-MS) observation->analysis solution Corrective Actions (Store at 0-8°C, Protect from Light, Use Inert Gas) analysis->solution

Caption: Troubleshooting workflow for degradation issues.

start Start: Stability Study prep_sample Prepare Stock Solution of this compound start->prep_sample stress Apply Stress Conditions prep_sample->stress acid Acid Hydrolysis stress->acid pH < 7 base Base Hydrolysis stress->base pH > 7 oxidation Oxidation (H2O2) stress->oxidation Oxidant heat Thermal Stress stress->heat Heat light Photolytic Stress stress->light Light hplc Analyze via HPLC-UV/MS acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc end End: Identify Degradants hplc->end

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise structural elucidation of heterocyclic compounds is a critical step. Indazoles, prevalent scaffolds in medicinal chemistry, primarily exist as two tautomeric forms: 1H-indazole and 2H-indazole. These isomers exhibit distinct physicochemical and pharmacological properties, rendering their unambiguous identification essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive comparison of 1H- and 2H-indazole isomers using NMR spectroscopy, supported by experimental data and detailed protocols.

Key Spectroscopic Differences

The electronic environment of the indazole core is significantly influenced by the position of the nitrogen-bound proton, leading to characteristic differences in the NMR spectra of the 1H- and 2H-isomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] However, synthetic procedures can often yield mixtures of both N-1 and N-2 substituted isomers, necessitating reliable analytical methods for their differentiation.[1]

¹H NMR Spectroscopy

One of the most direct indicators for distinguishing between the two isomers is the chemical shift of the proton at position 3 (H-3). In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the H-3 proton in 1H-indazoles.[1] For unsubstituted 1H-indazole, a broad singlet corresponding to the N-H proton is also a characteristic feature.[1]

¹³C NMR Spectroscopy

The carbon chemical shifts within the heterocyclic ring also provide valuable information for isomer differentiation. Similar to the H-3 proton, the C-3 carbon in 2H-indazoles is generally observed at a different chemical shift compared to 1H-indazoles. The chemical shifts of the bridgehead carbons (C3a and C7a) are also sensitive to the tautomeric form.

Data Presentation: A Comparative Analysis

The following tables summarize the key ¹H and ¹³C NMR chemical shift data for 1H- and 2H-indazole isomers. It is important to note that the exact chemical shifts can be influenced by the solvent and the presence of substituents.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton1H-Indazole (in DMSO-d₆)Representative 2H-Indazole Derivative (Substituted)Key Differentiating Features
N-H ~13.1 (broad s)[3]-Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)[3]~8.65 (s) (in a 2-phenyl-7-nitro-2H-indazole)[4]The H-3 proton in 2H-isomers is significantly deshielded.[1]
H-4 ~7.78 (d)[3]~8.11 (d) (in a 2-phenyl-7-nitro-2H-indazole)[4]Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.
H-5 ~7.13 (t)[3]~7.22 (d) (in a 2-phenyl-7-nitro-2H-indazole)[4]
H-6 ~7.36 (t)[3]-
H-7 ~7.58 (d)[3]~8.37 (d) (in a 2-phenyl-7-nitro-2H-indazole)[4]

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon1H-Indazole (in CDCl₃)Representative 2H-Indazole Derivative (Substituted)Key Differentiating Features
C-3 ~134.8[5]~122.8 (in a 2-phenyl-7-nitro-2H-indazole)[4]The chemical shift of C-3 is a key indicator of the isomeric form.
C-3a ~123.1[5]~121.7 (in a 2-phenyl-7-nitro-2H-indazole)[4]
C-4 ~120.9[5]~120.9 (in a 2-phenyl-7-nitro-2H-indazole)[4]
C-5 ~126.8[5]~129.1 (in a 2-phenyl-7-nitro-2H-indazole)[4]
C-6 ~120.9[5]~125.9 (in a 2-phenyl-7-nitro-2H-indazole)[4]
C-7 ~109.7[5]~126.3 (in a 2-phenyl-7-nitro-2H-indazole)[4]
C-7a ~140.0[5]~138.1 (in a 2-phenyl-7-nitro-2H-indazole)[4]

Advanced NMR Techniques for Unambiguous Assignment

For substituted indazoles where 1D NMR spectra may be ambiguous, 2D NMR techniques are invaluable.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For N-substituted indazoles, a NOE correlation between the substituent's protons and H-7 is indicative of a 1H-isomer, while a correlation with H-3 would suggest a 2H-isomer.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. In a 1H-indazole, the N-H proton will show a correlation to C-3 and C-7a. For N-substituted derivatives, the protons on the substituent will show correlations to either N1 or N2, and subsequently to the adjacent carbons, allowing for definitive assignment.[6]

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous experimental procedures.

Sample Preparation
  • Compound Purity: Ensure the indazole sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean and dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm for indazoles).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (NOESY and HMBC):

    • These experiments should be performed when the 1D spectra are insufficient for a conclusive assignment.

    • Standard pulse programs for NOESY and HMBC should be used, with mixing times and evolution delays optimized for the expected coupling constants and relaxation properties of the molecule.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between 1H- and 2H-indazole isomers using NMR spectroscopy.

Indazole_Isomer_Differentiation start Indazole Sample nmr_analysis Perform NMR Analysis (1H, 13C, optional 2D) start->nmr_analysis check_nh Observe N-H Signal? nmr_analysis->check_nh isomer_1h Likely 1H-Isomer check_nh->isomer_1h Yes check_h3 Analyze H-3 Chemical Shift check_nh->check_h3 No confirm_2d Confirm with 2D NMR (NOESY/HMBC) isomer_1h->confirm_2d downfield_h3 H-3 is Downfield (> ~8.4 ppm) check_h3->downfield_h3 Downfield upfield_h3 H-3 is Upfield (< ~8.2 ppm) check_h3->upfield_h3 Upfield isomer_2h Likely 2H-Isomer downfield_h3->isomer_2h upfield_h3->isomer_1h isomer_2h->confirm_2d final_1h Confirmed 1H-Isomer confirm_2d->final_1h NOE to H-7 HMBC from Sub/N-H to C-7a final_2h Confirmed 2H-Isomer confirm_2d->final_2h NOE to H-3 HMBC from Sub to C-3

Caption: Workflow for differentiating 1H- and 2H-indazole isomers.

References

A Comparative Analysis of the Bioactivity of 1H- vs. 2H-Indazol-2-ylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The seemingly subtle difference in the position of the nitrogen atom in the pyrazole ring, giving rise to 1H- and 2H-indazole isomers, can significantly influence their pharmacological profiles. This guide provides a comparative overview of the bioactivity of 1H-indazol-1-ylacetic acid and 2H-indazol-2-ylacetic acid, focusing on their potential as anticancer and anti-inflammatory agents. While direct head-to-head comparative studies on these specific parent acetic acid compounds are limited in publicly available literature, this guide synthesizes data from studies on closely related derivatives to provide insights into their structure-activity relationships.

Comparative Bioactivity Data

The following table summarizes the biological activities of various 1H- and 2H-indazole derivatives, offering a glimpse into the potential differences between the two core structures. It is important to note that these are not direct comparisons of 1H- and this compound but of various derivatives, and the nature of the substitutions plays a crucial role in their activity.

Biological ActivityCompound TypeTarget/AssayQuantitative Data (IC₅₀/GI₅₀)Reference
Antiproliferative 3-amino-N-phenyl-1H-indazole-1-carboxamidesNCI-60 Human Tumor Cell LinesGI₅₀ in the range of 0.041-33.6 μM[1]
3-amino-N-phenyl-1H-indazole-1-carboxamidesLeukemia (SR)GI₅₀: 0.0153 μM[2]
1H-indazole derivativesEGFR T790M KinaseIC₅₀: 5.3 nM[3]
1H-indazole-3-amine derivativesBcr-Abl WTIC₅₀: 0.014 μM[3]
1H-indazole-3-amine derivativesK562 (Leukemia)IC₅₀: 5.15 µM[4]
2H-indazole derivativesGiardia intestinalisMore potent than metronidazole[5]
2,3-diphenyl-2H-indazole derivativesCandida albicans & Candida glabrataIn vitro growth inhibition[5]
Anti-inflammatory Indazole and derivativesCyclooxygenase-2 (COX-2)IC₅₀: 12.32 – 23.42 μM[6]
5-aminoindazoleCyclooxygenase-2 (COX-2)Highest inhibitory activity among tested indazoles[6]
2H-indazole derivativesCyclooxygenase-2 (COX-2)In vitro inhibitory activity[5]
Indazol-3-ol derivative (Compound 27)5-LipoxygenaseIC₅₀: 44 nM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of indazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., indazole derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period, typically 48-72 hours.[4]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are calculated from the dose-response curves.[1][2]

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential of indazole derivatives can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Procedure:

  • Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., indazole derivatives) or a reference inhibitor (e.g., celecoxib for COX-2).[8]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ values are determined from the dose-response curves.[6]

Signaling Pathways and Mechanisms

The biological effects of indazole derivatives are often mediated through their interaction with specific signaling pathways.

Anticancer Mechanisms

Several 1H-indazole derivatives have been shown to exert their anticancer effects by:

  • Inhibiting key kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl, which are crucial for cancer cell proliferation and survival.[3]

  • Inducing cell cycle arrest: Some 3-amino-N-phenyl-1H-indazole-1-carboxamides cause a block in the G0-G1 phase of the cell cycle, which is associated with an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb).[1][2]

  • Modulating apoptosis-related pathways: Certain 1H-indazole-3-amine derivatives have been suggested to affect apoptosis by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[4]

anticancer_pathway 1H-Indazole Derivatives 1H-Indazole Derivatives EGFR/Bcr-Abl EGFR/Bcr-Abl 1H-Indazole Derivatives->EGFR/Bcr-Abl Inhibition pRb (underphosphorylated) pRb (underphosphorylated) 1H-Indazole Derivatives->pRb (underphosphorylated) Increase p53/MDM2 Pathway p53/MDM2 Pathway 1H-Indazole Derivatives->p53/MDM2 Pathway Modulation Proliferation Proliferation EGFR/Bcr-Abl->Proliferation Promotes Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) pRb (underphosphorylated)->Cell Cycle Arrest (G0/G1) Induces Apoptosis Apoptosis p53/MDM2 Pathway->Apoptosis Regulates

Caption: Potential anticancer mechanisms of 1H-indazole derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory activity of indazole derivatives is often attributed to their ability to modulate key inflammatory pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Both 1H- and 2H-indazole derivatives have been shown to inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[5][6] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation.[9][10]

  • Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] While direct evidence for 1H- and 2H-indazolylacetic acid is pending, other anti-inflammatory compounds are known to modulate this pathway, suggesting a potential mechanism for indazole derivatives.[12][13]

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Indazole Derivatives Indazole Derivatives Indazole Derivatives->COX-2 Inhibition Indazole Derivatives->NF-κB Pathway Modulation (Potential) NF-κB Pathway->Inflammation Promotes

Caption: Anti-inflammatory mechanisms of indazole derivatives.

Conclusion

Further research involving the direct, parallel synthesis and biological evaluation of 1H- and this compound is crucial to elucidate the precise impact of the nitrogen position on their bioactivity. Such studies will provide a clearer understanding of their structure-activity relationships and guide the rational design of more potent and selective indazole-based drugs.

References

Differentiating Indazole Isomers: A Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of heterocyclic compounds is a critical aspect of molecular design and synthesis. Indazole and its derivatives, key scaffolds in medicinal chemistry, exist as two primary tautomers: 1H-indazole and 2H-indazole. These isomers exhibit distinct physicochemical and pharmacological properties, making their unambiguous identification essential. Mass spectrometry (MS) is a powerful analytical technique for distinguishing between these isomeric forms through the analysis of their unique fragmentation patterns. This guide provides a comparative overview of the mass spectrometric behavior of indazole isomers, supported by experimental data and detailed methodologies.

Comparison of Fragmentation Patterns

Electron ionization (EI) mass spectrometry is a common technique for the analysis of volatile compounds like indazoles. The resulting mass spectra provide a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. While the molecular weight of 1H- and 2H-indazole is identical, differences in their fragmentation patterns can be used for their differentiation.

Table 1: Electron Ionization (EI) Mass Spectrometry Data for 1H-Indazole

m/zRelative Intensity (%)Proposed Fragment
118100[M]⁺ (Molecular Ion)
9150[M-HCN]⁺
9025[M-HCN-H]⁺
6430[C₅H₄]⁺
6320[C₅H₃]⁺

Key Fragmentation Pathways of 1H-Indazole

Under electron ionization, 1H-indazole primarily undergoes fragmentation through the loss of neutral molecules such as hydrogen cyanide (HCN). The molecular ion ([M]⁺) at m/z 118 is typically the base peak. A significant fragment is observed at m/z 91, corresponding to the loss of HCN from the pyrazole ring. Subsequent loss of a hydrogen atom can lead to the ion at m/z 90. The presence of ions at m/z 64 and 63 suggests the fragmentation of the benzene ring.

Experimental Protocols

A general methodology for the analysis of indazole isomers by mass spectrometry is outlined below. Specific parameters may need to be optimized depending on the instrumentation and the specific derivatives being analyzed.

Sample Preparation:

A dilute solution of the indazole sample is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.[1]

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

Gas Chromatography (GC) Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Visualizing the Workflow and Fragmentation

To aid in understanding the analytical process and the molecular fragmentation, the following diagrams are provided.

experimental_workflow Experimental Workflow for MS Analysis of Indazole Isomers cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Indazole Isomer Sample Dissolution Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis and Detection Fragmentation->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Interpretation Identify Molecular Ion and Fragments MassSpectrum->Interpretation Comparison Compare Fragmentation Patterns Interpretation->Comparison

Caption: A generalized workflow for the analysis of indazole isomers using GC-MS.

fragmentation_pathway Proposed Fragmentation Pathway of 1H-Indazole M 1H-Indazole [C₇H₆N₂]⁺˙ m/z = 118 F1 [M-HCN]⁺˙ [C₆H₅N]⁺˙ m/z = 91 M->F1 - HCN F2 [M-HCN-H]⁺ [C₆H₄N]⁺ m/z = 90 F1->F2 - H• F3 [C₅H₄]⁺˙ m/z = 64 F1->F3 - HCN

Caption: Key fragmentation steps of 1H-indazole under electron ionization.

References

Validating the Purity of Synthesized 2H-Indazol-2-ylacetic Acid for Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of bioassay data is fundamentally reliant on the purity of the compounds tested. This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized 2H-indazol-2-ylacetic acid, a scaffold of interest in drug discovery, particularly for its potential anti-inflammatory properties. To provide a practical context, its performance metrics in a representative bioassay are compared with Celecoxib, a well-established selective COX-2 inhibitor.

Data Presentation: Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro potency and selectivity of a representative 2H-indazole derivative against human cyclooxygenase (COX) enzymes, compared to the standard drug, Celecoxib. High purity of the tested compounds is critical for the accuracy of these measurements.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2H-Indazole Derivative (Cmpd. 16)> 300.409> 73.3
Celecoxib8.20.04205

Note: Data for the 2H-Indazole Derivative is for compound 16, a structurally related 2,3-diaryl-2H-indazole, as presented in a study on novel COX-2 inhibitors[1][2]. Data for Celecoxib is a representative value from the literature.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative two-step synthesis for this compound, commencing with the formation of the 2H-indazole core followed by N-alkylation.

Step 1: Synthesis of 2-Aryl-2H-indazole

This step is based on a copper-catalyzed three-component reaction[3].

  • Materials: 2-bromobenzaldehyde, a primary amine (e.g., aniline), sodium azide, copper(I) iodide (CuI), N,N,N',N'-tetramethylethylenediamine (TMEDA), and anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a dry round-bottom flask equipped with a reflux condenser, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (0.1 mmol), and TMEDA (0.1 mmol).

    • Add anhydrous DMSO (5 mL) to the flask.

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-substituted-2H-indazole.

Step 2: N-Alkylation to form this compound

This step involves the alkylation of the synthesized 2H-indazole with an ethyl bromoacetate followed by hydrolysis.

  • Materials: 2-Aryl-2H-indazole, ethyl bromoacetate, a non-nucleophilic base (e.g., potassium carbonate), a polar aprotic solvent (e.g., acetonitrile), lithium hydroxide, and a mixture of tetrahydrofuran (THF) and water.

  • Procedure:

    • Dissolve the 2-aryl-2H-indazole (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL).

    • Add ethyl bromoacetate (1.2 mmol) dropwise to the stirring solution.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture, filter off the base, and concentrate the solvent in vacuo.

    • Dissolve the resulting crude ester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (2.0 mmol) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Purity Validation of this compound

A combination of orthogonal analytical methods is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.

    • Procedure: A solution of the synthesized compound is injected into the HPLC system. A gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used to elute the compounds. The purity is determined by the relative area of the main peak compared to the total area of all peaks detected by a UV detector at a suitable wavelength (e.g., 254 nm). A purity of ≥95% is generally required for bioassays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Combines the separation power of HPLC with the mass-to-charge ratio determination of mass spectrometry, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities.

    • Procedure: The eluent from the HPLC is directed into the mass spectrometer. The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (176.17 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the compound and can be used to identify and quantify impurities.

    • Procedure: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed. The resulting spectra should be consistent with the structure of this compound, and the absence of significant impurity peaks should be confirmed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

    • Procedure: A small sample of the compound is analyzed to obtain its IR spectrum. The presence of characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic indazole ring will confirm the compound's identity.

In Vitro COX-2 Inhibition Assay

The following is a generalized protocol for determining the IC50 values of a test compound against COX-1 and COX-2.

  • Objective: To determine the in vitro potency and selectivity of synthesized this compound as an inhibitor of recombinant human COX-1 and COX-2.

  • Materials: Recombinant human COX-1 and COX-2 enzymes, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, arachidonic acid (substrate), and a detection reagent (e.g., for measuring prostaglandin E2 production via ELISA or a fluorometric probe).

  • Procedure:

    • Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

    • Compound Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

    • Incubation: Pre-incubate the test compound at various concentrations with the COX-1 or COX-2 enzyme in the presence of heme for a specified period (e.g., 15 minutes) at 37°C.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

    • Reaction Termination and Detection: After a set time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Purity Validation cluster_bioassay Bioassay synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification hplc HPLC (≥95% Purity) purification->hplc lcms LC-MS (Mass Confirmation) hplc->lcms nmr NMR (Structural Confirmation) lcms->nmr ftir FTIR (Functional Group Analysis) nmr->ftir cox_assay In Vitro COX-1/COX-2 Inhibition Assay ftir->cox_assay data_analysis IC50 & Selectivity Determination cox_assay->data_analysis

Caption: Experimental workflow from synthesis to bioassay.

cox2_pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (Cytokines, etc.) cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound / Celecoxib inhibitor->cox2

References

2H-Indazol-2-ylacetic Acid vs. Indole-3-Acetic Acid: A Comparative Guide for Synthetic Auxin Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the naturally occurring auxin, Indole-3-Acetic Acid (IAA), and the synthetic compound, 2H-Indazol-2-ylacetic Acid, reveals distinct functional roles in plant biology. While IAA is a key regulator of plant growth and development, evidence strongly suggests that this compound primarily functions as a potent synthetic auxin herbicide.

This guide provides a comprehensive comparison of these two compounds, summarizing available experimental data, detailing relevant experimental protocols, and illustrating key biological pathways to inform researchers, scientists, and drug development professionals in the field of plant science and agrochemical development.

Introduction to Auxins: Natural and Synthetic

Indole-3-acetic acid (IAA) is the most abundant and physiologically important naturally occurring auxin in plants. It plays a crucial role in a wide array of developmental processes, including cell elongation and division, apical dominance, root formation, and tropic responses.[1] Synthetic auxins are man-made compounds that mimic the effects of IAA. While some are used to promote plant growth, many, particularly at higher concentrations, are utilized as herbicides due to their ability to induce uncontrolled and lethal growth in target plant species.

This compound: A Synthetic Auxin with Herbicidal Properties

Direct comparative studies on the growth-promoting auxin activity of this compound are limited in publicly available scientific literature. However, patent literature indicates that 2H-indazole derivatives, including those with acetic acid moieties, exhibit potent herbicidal activity. This suggests that this compound acts as a powerful synthetic auxin that, at effective concentrations, disrupts normal plant growth processes, leading to plant death. The herbicidal mechanism of many synthetic auxins involves the overstimulation of auxin response pathways, leading to ethylene production, generation of reactive oxygen species, and ultimately, cell death.

A recent study on novel 6-indazolyl-2-picolinic acids, which share the indazole core, found that these compounds induce the upregulation of auxin-related genes, promoting ethylene and abscisic acid (ABA) production, which results in rapid plant mortality.[2] This provides a potential model for the mode of action of this compound as a herbicide.

Indole-3-Acetic Acid: The Quintessential Natural Auxin

Indole-3-acetic acid is the benchmark against which other auxinic compounds are measured. Its effects on plant growth are concentration-dependent. At optimal, low concentrations, IAA promotes cell elongation, root initiation, and overall plant development. However, at supraoptimal concentrations, it can become inhibitory.

Quantitative Data Comparison

Due to the lack of publicly available data on the growth-promoting effects of this compound, a direct quantitative comparison with IAA for parameters like root initiation or cell elongation is not possible at this time. The available information for this compound is primarily centered on its herbicidal efficacy.

Table 1: General Properties and Known Biological Activities

FeatureThis compoundIndole-3-Acetic Acid (IAA)
Type SyntheticNatural
Primary Role Herbicide (presumed)Plant Growth Regulator
Mechanism of Action Likely overstimulation of auxin signaling pathways, leading to phytotoxicity.[2]Binds to TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent regulation of auxin-responsive genes.
Reported Effects Potent herbicidal activity against various weeds.[3]Promotes cell elongation, root initiation, apical dominance, and fruit development at optimal concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies for assessing auxin activity.

Protocol 1: Avena Coleoptile Elongation Test for Auxin Activity

This classic bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (e.g., Avena sativa)

  • Test compounds (IAA, this compound) dissolved in a suitable solvent (e.g., ethanol) and diluted to various concentrations in a buffered solution.

  • Petri dishes, filter paper

  • Incubator with controlled temperature and humidity, under red light.

  • Microscope or digital imaging system for measuring coleoptile length.

Procedure:

  • Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.

  • Under dim red light, excise 10 mm sections from the coleoptiles, 3 mm below the apex.

  • Randomly distribute the sections into petri dishes containing filter paper moistened with the different concentrations of the test solutions and a control solution (buffer only).

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • After incubation, measure the final length of the coleoptile sections.

  • Calculate the percentage elongation for each concentration relative to the control.

Protocol 2: Adventitious Root Formation Assay

This assay assesses the ability of a compound to induce root formation in cuttings.

Materials:

  • Mung bean (Vigna radiata) or other suitable plant cuttings.

  • Test compounds (IAA, this compound) at various concentrations in a liquid medium.

  • Glass vials or small beakers.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Prepare cuttings of a uniform size and developmental stage.

  • Place the basal end of the cuttings in vials containing the test solutions or a control solution.

  • Incubate the cuttings in a growth chamber under controlled conditions for a period of 7-14 days.

  • At the end of the incubation period, count the number of adventitious roots formed on each cutting.

  • Measure the length of the newly formed roots.

  • Analyze the data to determine the effect of each compound on root initiation and growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in auxin action is essential for a clear understanding.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription SCF_TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase SCF_TIR1->Aux_IAA Ubiquitination Ub Ubiquitin IAA_in IAA (Low Concentration) TIR1_AFB TIR1/AFB Receptor IAA_in->TIR1_AFB Binds IAA_herbicide Synthetic Auxin Herbicide (e.g., this compound) (High Concentration) IAA_herbicide->TIR1_AFB Binds Strongly/ Persistently TIR1_AFB->SCF_TIR1 Activates

Caption: Simplified Auxin Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Collection & Analysis A1 Prepare Stock Solutions (IAA & this compound) A2 Prepare Serial Dilutions A1->A2 B1 Apply Test Solutions to Plant Material A2->B1 A3 Prepare Plant Material (e.g., Oat Coleoptiles, Mung Bean Cuttings) A3->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Measure Growth Parameters (e.g., Coleoptile Length, Root Number/Length) B2->C1 C2 Statistical Analysis C1->C2 C3 Generate Dose-Response Curves C2->C3

Caption: General Experimental Workflow for Auxin Bioassays.

Conclusion

For researchers in drug development and agrochemical design, this distinction is critical. While IAA and its analogs may be explored for growth promotion, indazole-based acetic acids like this compound represent a promising scaffold for the development of novel herbicides. Further research is warranted to fully elucidate the specific molecular interactions and dose-dependent effects of this compound to confirm its herbicidal mechanism and to explore its potential in weed management strategies. The lack of public data on its growth-promoting activities at low concentrations presents an opportunity for future research to fully characterize the auxin-like properties of this and related indazole compounds.

References

"comparative analysis of 2H-indazol-2-ylacetic acid with other anti-inflammatory agents"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Indazole-Based Compounds with Traditional Anti-inflammatory Drugs Supported by Experimental Data

The indazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including notable anti-inflammatory properties.[1][2][3] This has led to significant interest in exploring indazole-containing compounds as potential alternatives to classical anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anti-inflammatory performance of various indazole derivatives against established anti-inflammatory drugs, supported by experimental data from in vitro and in vivo studies.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of many indazole derivatives are attributed to their ability to modulate key pathways in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.[1][3] Furthermore, certain indazole compounds have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to exhibit free radical scavenging activity.[1][4]

Below is a diagram illustrating the general inflammatory signaling pathway and the points of intervention for anti-inflammatory agents.

Inflammation_Pathway General Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Physiological Outcome cluster_intervention Points of Intervention Stimulus Pathogens, Injury Immune_Cells Immune Cells (e.g., Macrophages) Stimulus->Immune_Cells NF_kB_Activation NF-κB Activation Immune_Cells->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_Activation->Pro_inflammatory_Genes Cytokines Cytokines (TNF-α, IL-1β) Pro_inflammatory_Genes->Cytokines COX2 COX-2 Pro_inflammatory_Genes->COX2 Inflammation Inflammation (Pain, Swelling, Redness) Cytokines->Inflammation Prostaglandins Prostaglandins Prostaglandins->Inflammation COX2->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Indazoles_NSAIDs Indazole Derivatives & NSAIDs Indazoles_NSAIDs->COX2 Inhibit Indazoles_Cytokine_Inhibitors Indazole Derivatives & Cytokine Inhibitors Indazoles_Cytokine_Inhibitors->Cytokines Inhibit Production

Caption: A diagram of the inflammatory pathway highlighting the roles of COX-2 and cytokines as targets for indazole derivatives and other anti-inflammatory drugs.

In Vitro Anti-inflammatory Activity: A Comparative Look

The in vitro inhibitory activity of various indazole derivatives against key inflammatory targets provides a quantitative measure of their potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected indazole derivatives compared to standard anti-inflammatory drugs.

CompoundTargetIC50 (µM)Reference DrugIC50 (µM)
5-AminoindazoleCOX-212.32Celecoxib5.10
6-NitroindazoleCOX-219.22Celecoxib5.10
IndazoleCOX-223.42Celecoxib5.10
IndazoleTNF-α220.11Dexamethasone31.67
5-AminoindazoleTNF-α230.19Dexamethasone31.67
Compound 3a (Indazole Analog of Curcumin)Protein Denaturation0.548Diclofenac Sodium>100

Data sourced from multiple studies.[1][5]

In Vivo Anti-inflammatory Efficacy: Animal Model Data

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the acute anti-inflammatory activity of test compounds. The following table presents the percentage inhibition of paw edema by different indazole derivatives in comparison to the standard drug, diclofenac.

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Max. Inhibition (hours)Reference DrugDose (mg/kg)Maximum Inhibition of Edema (%)
5-Aminoindazole10083.095Diclofenac1084.50
Indazole10061.035Diclofenac1084.50
Compound 1a (1,3-substituted 1H-indazole)30Comparable to standard-Etoricoxib10Significant inhibition

Data sourced from multiple studies.[1][2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro COX-2 Inhibition Assay

The ability of the test compounds to inhibit the COX-2 enzyme is a crucial indicator of their anti-inflammatory potential.

COX2_Inhibition_Assay Experimental Workflow for In Vitro COX-2 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds (Indazole Derivatives) - Reference Drug (e.g., Celecoxib) Start->Prepare_Reagents Incubation Incubate COX-2 enzyme with test compound or reference drug Prepare_Reagents->Incubation Add_Substrate Add Arachidonic Acid to initiate the reaction Incubation->Add_Substrate Reaction_Termination Terminate the reaction Add_Substrate->Reaction_Termination Measure_Product Measure the product (Prostaglandin E2) using a suitable method (e.g., ELISA) Reaction_Termination->Measure_Product Calculate_Inhibition Calculate the percentage of COX-2 inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine the IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: A flowchart outlining the key steps in a typical in vitro COX-2 inhibition assay.

Protocol:

  • A reaction mixture containing Tris-HCl buffer, glutathione, hemoglobin, and the COX-2 enzyme is prepared.

  • The test compounds (various concentrations) or a reference inhibitor (e.g., celecoxib) are added to the mixture and pre-incubated.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is incubated for a specified time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by the addition of an acid solution.

  • The concentration of the product, prostaglandin E2 (PGE2), is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • The percentage of inhibition is calculated by comparing the PGE2 concentration in the presence of the test compound to that of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.

Protocol:

  • Healthy adult rats (e.g., Sprague Dawley) are fasted overnight with free access to water.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds (e.g., indazole derivatives) or a reference drug (e.g., diclofenac) are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

  • After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion

The available experimental data indicates that indazole derivatives represent a promising class of anti-inflammatory agents.[1] Several derivatives have demonstrated significant in vitro inhibitory activity against key inflammatory mediators like COX-2 and TNF-α.[1] Furthermore, in vivo studies have confirmed the anti-inflammatory efficacy of certain indazole compounds, with some showing activity comparable to established NSAIDs like diclofenac and etoricoxib.[1][2] The versatility of the indazole scaffold allows for extensive chemical modification, offering the potential to develop novel anti-inflammatory drugs with improved efficacy and safety profiles. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

Confirming the Structure of 2H-Indazol-2-ylacetic Acid vs. its 1H-Isomer Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This guide provides a comparative analysis for the structural elucidation of 2H-indazol-2-ylacetic acid, distinguishing it from its common isomer, 1H-indazol-1-ylacetic acid, using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present expected experimental data and detailed protocols to assist researchers in unambiguously confirming the N-alkylation site on the indazole ring.

Introduction: The Challenge of Indazole Alkylation

The alkylation of indazole can result in substitution at either the N1 or N2 position, leading to the formation of two distinct isomers: 1H-indazol-1-ylacetic acid and this compound. While 1D ¹H and ¹³C NMR can provide initial insights, their interpretation can be ambiguous. 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural confirmation by revealing long-range proton-carbon correlations that unequivocally establish the connectivity between the acetic acid moiety and the indazole ring.

NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 substituted indazoles.[1] Key diagnostic differences are often observed in the chemical shifts of the indazole ring protons and carbons. For instance, the H3 proton in 2H-isomers is typically more shielded (appears at a lower chemical shift) compared to the 1H-isomers, while the H7 proton is deshielded due to the anisotropic effect of the N1 lone pair.[1]

Comparative 2D NMR Data Analysis

To confirm the structure of this compound, a suite of 2D NMR experiments including COSY, HSQC, and HMBC should be employed. The following table summarizes the expected quantitative data for the target compound, highlighting the key correlations that differentiate it from the 1H-isomer.

Atom No. Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key ¹H-¹H COSY Correlations Key ¹H-¹³C HMBC Correlations
38.15 (s)123.0-C4, C7a, C=O
47.75 (d)121.0H5C3, C5, C6, C7a
57.15 (t)122.0H4, H6C4, C6, C7
67.40 (t)127.0H5, H7C4, C5, C7a
77.85 (d)117.0H6C5, C7a
7a-149.0--
3a-124.5--
CH₂5.30 (s)50.0-C3, C7a, C=O
C=O-170.0--

Note: Chemical shifts (δ) are hypothetical and based on typical values for N-substituted indazoles in a solvent like DMSO-d₆. Actual values may vary based on experimental conditions.

The most critical evidence for the 2H-structure is the presence of HMBC correlations from the methylene protons (CH₂) of the acetic acid group to both the C3 and C7a carbons of the indazole ring. This three-bond correlation (H-C-N-C) is only possible if the substituent is at the N2 position.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10-15 mg of the synthesized indazolylacetic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard cosygpppqf or equivalent.

    • Spectral Width: 12-15 ppm in both dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Scans: 2-4 scans per increment.

    • Purpose: To establish proton-proton coupling networks, primarily for assigning the aromatic protons (H4, H5, H6, H7).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent with multiplicity editing.

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Scans: 4-8 scans per increment.

    • Purpose: To identify all directly attached proton-carbon pairs (C3-H3, C4-H4, etc., and the CH₂ group).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard hmbcgplpndqf or equivalent.

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • Long-Range Coupling Constant: Optimized for 8-10 Hz to observe 2- and 3-bond correlations.

    • Data Points: 2048 (F2) x 512 (F1).

    • Scans: 16-32 scans per increment.

    • Purpose: To identify long-range (2-3 bond) correlations. This is the key experiment for locating the position of the acetic acid substituent.

Visualization of Key Structural Correlations

The following diagram illustrates the essential HMBC correlations that confirm the attachment of the acetic acid moiety to the N2 position of the indazole ring. The red arrows indicate the crucial correlations from the methylene (CH₂) protons to the C3 and C7a carbons.

Caption: Key HMBC correlations confirming this compound.

Conclusion

The structural assignment of N-substituted indazoles is a common challenge in synthetic chemistry. As demonstrated, a combination of 2D NMR experiments provides an unambiguous solution. The COSY spectrum allows for the assignment of the aromatic spin system, while the HSQC spectrum correlates protons to their directly attached carbons. Critically, the HMBC spectrum provides the definitive evidence; for this compound, the observation of correlations from the N-CH₂ protons to both C3 and C7a confirms the N2-substitution pattern, effectively ruling out the 1H-isomer. This systematic approach ensures accurate and reliable structure elucidation for researchers in drug development and materials science.

References

Cross-Reactivity Profile of 2H-Indazol-2-ylacetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological cross-reactivity of various 2H-indazol-2-ylacetic acid derivatives. The data presented is based on experimental findings from a study by Pérez-Villanueva et al. (2017), which investigated a series of these compounds against a panel of protozoa, fungi, and the human cyclooxygenase-2 (COX-2) enzyme.[1][2] This analysis aims to equip researchers with the necessary data to evaluate the selectivity and potential off-target effects of this class of compounds.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of several 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity) in micromolar (µM) concentrations.

Antiprotozoal Activity

A series of 2-phenyl-2H-indazole derivatives were evaluated for their efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Many of these compounds demonstrated potent antiprotozoal activity, in several instances surpassing the efficacy of the reference drug, Metronidazole.[1][2]

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives (IC50 in µM) [1][2]

CompoundRE. histolyticaG. intestinalisT. vaginalis
7 H0.2310.2520.147
8 4-Cl0.1240.1350.088
9 4-OH>2.26>2.26>2.26
10 4-COOCH30.1300.1420.092
11 4-SO2CH30.4500.4920.320
12 4-OCH3>2.23>2.23>2.23
13 4-COOH>2.09>2.09>2.09
Metronidazole -1.801.801.80
Albendazole -0.090.090.09

Further investigation into 2,3-diphenyl-2H-indazole derivatives revealed that substitutions on the phenyl rings influenced their antiprotozoal potency.[1]

Table 2: Antiprotozoal Activity of 2,3-Diphenyl-2H-Indazole Derivatives (IC50 in µM) [1]

CompoundR1R2E. histolyticaG. intestinalisT. vaginalis
16 HH0.2100.2300.150
17 4-ClH0.1100.1200.080
18 4-COOCH3H0.1200.1300.085
21 4-SO2CH3H0.4200.4600.300
22 H4-Cl0.1500.1650.110
23 H4-COOCH30.1600.1750.115
26 H4-COOH0.1050.1150.075
Metronidazole --1.801.801.80
Albendazole --0.090.090.09
Antifungal Activity

Select compounds were also screened for their activity against the fungal pathogens Candida albicans and Candida glabrata. Two of the 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , demonstrated notable in vitro growth inhibition against both strains.[1][2]

Table 3: Antifungal Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives (MIC in µg/mL) [1]

CompoundC. albicansC. glabrata
18 31.231.2
23 31.231.2
Anti-Inflammatory Activity: COX-2 Inhibition

To assess the anti-inflammatory potential and cross-reactivity with human enzymes, several of the 2,3-diphenyl-2H-indazole derivatives were tested for their ability to inhibit human cyclooxygenase-2 (COX-2). A number of these compounds displayed inhibitory activity against COX-2, suggesting a dual antimicrobial and anti-inflammatory potential.[1][2]

Table 4: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives [1]

Compound% Inhibition at 10 µM
18 50
21 36
23 45
26 40

Experimental Protocols

The following methodologies were employed in the referenced study to determine the biological activities of the this compound derivatives.[1]

Antiprotozoal Assays
  • Culture Conditions : Trophozoites of G. intestinalis, E. histolytica, and T. vaginalis were cultured in TYI-S-33 medium, supplemented with 10% calf serum and antibiotics, and incubated at 37°C.

  • Drug Susceptibility Testing : Assays were conducted in 96-well microtiter plates. The compounds were dissolved in DMSO and tested at various concentrations. Parasite viability was determined after a 48-hour incubation period using a resazurin-based cell viability assay. The fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • IC50 Determination : The 50% inhibitory concentration (IC50) was calculated from dose-response curves generated from the experimental data.

Antifungal Assays
  • Strains and Culture : Candida albicans and Candida glabrata were used.

  • Minimum Inhibitory Concentration (MIC) Determination : The MIC was determined using a broth microdilution method. The compounds were serially diluted in 96-well plates containing RPMI-1640 medium. Fungal suspensions were added to each well, and the plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that visibly inhibited fungal growth.

COX-2 Inhibition Assay
  • Enzyme and Substrate : The assay utilized human recombinant COX-2 enzyme. Arachidonic acid was used as the substrate.

  • Assay Procedure : The assay was performed using a colorimetric COX inhibitor screening kit. The compounds were pre-incubated with the COX-2 enzyme. The reaction was initiated by the addition of arachidonic acid. The peroxidase activity of COX-2 was measured by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Calculation of Inhibition : The percentage of COX-2 inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (without inhibitors).

Visualized Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the 2H-indazole derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Nitrobenzaldehyde & Anilines) schiff Schiff Base Formation start->schiff cadogan Cadogan Reaction (Reduction & Cyclocondensation) schiff->cadogan indazole_2_phenyl 2-Phenyl-2H-Indazole Derivatives cadogan->indazole_2_phenyl palladium Palladium-Catalyzed Arylation indazole_2_phenyl->palladium antiprotozoal Antiprotozoal Assays (E. histolytica, G. intestinalis, T. vaginalis) indazole_2_phenyl->antiprotozoal Screening indazole_2_3_diphenyl 2,3-Diphenyl-2H-Indazole Derivatives palladium->indazole_2_3_diphenyl indazole_2_3_diphenyl->antiprotozoal antifungal Antifungal Assays (C. albicans, C. glabrata) indazole_2_3_diphenyl->antifungal cox2 COX-2 Inhibition Assay (Human Recombinant) indazole_2_3_diphenyl->cox2

Caption: Workflow for Synthesis and Biological Screening of 2H-Indazole Derivatives.

References

Interpreting the IR Spectrum of 2H-indazol-2-ylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Infrared (IR) spectrum of 2H-indazol-2-ylacetic acid. By comparing the characteristic vibrational frequencies of its constituent functional groups—a carboxylic acid and a 2-substituted indazole ring—this document serves as a practical tool for spectral interpretation, aiding in compound identification and quality control in research and development settings.

Predicted IR Absorption Data for this compound

The IR spectrum of this compound is predicted to exhibit a combination of absorption bands characteristic of a carboxylic acid and a substituted indazole ring. The following table summarizes the expected key vibrational modes, their anticipated wavenumber ranges, and a comparison with related compounds.

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundComparison with Acetic Acid (cm⁻¹)Comparison with Indazole (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch 2500-33002500-3300N/ABroad, StrongThis very broad band is a hallmark of hydrogen-bonded carboxylic acids and may obscure the C-H stretching region.[1][2]
Aromatic C-H Stretch 3000-3100N/A~3030-3120Medium to WeakExpected from the benzene ring portion of the indazole moiety.[3]
Aliphatic C-H Stretch 2850-2960~2940-2990N/AMediumArising from the methylene (-CH₂-) group of the acetic acid side chain.
Carboxylic Acid C=O Stretch 1700-1750~1710 (dimer), ~1760 (monomer)N/AStrong, SharpThe position is sensitive to hydrogen bonding. Given the solid state, a value closer to the dimeric form is expected.[1][4][5] Conjugation with the indazole ring may slightly lower this frequency.
Indazole Ring C=C and C=N Stretches 1450-1620N/A~1480-1626Medium to StrongA series of bands are expected in this region, characteristic of the aromatic and heterocyclic ring system.[3]
Carboxylic Acid C-O Stretch 1210-1320~1290N/AMedium to StrongOften coupled with O-H in-plane bending.[1][6]
Carboxylic Acid O-H Bend (out-of-plane) 900-960~930N/ABroad, MediumAnother characteristic, broad absorption for dimeric carboxylic acids.[6]

Comparative Analysis

The IR spectrum of this compound can be distinguished from its precursors and related isomers.

  • Comparison with Indazole: The most significant differences will be the presence of the very broad O-H stretch and the strong C=O stretch from the carboxylic acid group in this compound, which are absent in the spectrum of indazole. Furthermore, the spectrum of 1H-indazole would show a distinct N-H stretching band (around 3170-3500 cm⁻¹), which should be absent for the 2-substituted isomer, this compound.[3][7]

  • Comparison with Acetic Acid: While both will show the characteristic broad O-H and strong C=O absorptions, this compound will also exhibit bands corresponding to the aromatic C-H, and the C=C and C=N stretches of the indazole ring.

Experimental Protocol for IR Spectroscopy

To obtain an IR spectrum of this compound, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended:

  • Sample Preparation: Ensure the this compound sample is a dry, solid powder. No further preparation is typically needed for ATR-IR.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualizing the Interpretation Workflow

The logical flow for interpreting the IR spectrum of this compound can be visualized as follows:

IR_Interpretation_Workflow start Obtain IR Spectrum of Unknown Sample check_OH Broad band at 2500-3300 cm⁻¹? start->check_OH check_CO_double Strong, sharp band at ~1700-1750 cm⁻¹? check_OH->check_CO_double Yes negative_conclusion Inconsistent Spectrum check_OH->negative_conclusion No check_aromatic_CH Medium bands at ~3000-3100 cm⁻¹? check_CO_double->check_aromatic_CH Yes check_CO_double->negative_conclusion No check_aliphatic_CH Medium bands at ~2850-2960 cm⁻¹? check_aromatic_CH->check_aliphatic_CH Yes check_aromatic_CH->negative_conclusion No check_ring Bands in 1450-1620 cm⁻¹ region? check_aliphatic_CH->check_ring Yes check_aliphatic_CH->negative_conclusion No check_NH Absence of N-H stretch (~3200-3500 cm⁻¹)? check_ring->check_NH Yes check_ring->negative_conclusion No conclusion Spectrum consistent with This compound check_NH->conclusion Yes check_NH->negative_conclusion No

Figure 1. Workflow for the IR spectral interpretation of this compound.

Molecular Structure and Key Functional Groups

The structure of this compound with its key functional groups highlighted is presented below. These are the groups responsible for the characteristic IR absorption bands.

Figure 2. Chemical structure of this compound with key functional groups.

References

"head-to-head comparison of different synthetic routes to 2H-indazol-2-ylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of indazole-containing compounds, the regioselective production of N-substituted isomers is a critical challenge. This guide provides a head-to-head comparison of different synthetic routes to 2H-indazol-2-ylacetic acid, a valuable intermediate in medicinal chemistry. The following sections detail the experimental protocols and quantitative data for the primary synthetic strategies, offering a clear comparison to aid in methodological selection.

Route 1: Direct N-Alkylation of Indazole followed by Hydrolysis

The most straightforward approach to this compound involves the direct N-alkylation of 1H-indazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester. However, this method typically yields a mixture of the desired N-2 isomer and the thermodynamically more stable N-1 isomer, 1H-indazol-1-ylacetic acid. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Experimental Protocol: N-Alkylation of 1H-Indazole with Ethyl Bromoacetate

A mixture of 1H-indazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and ethyl bromoacetate (1.2 equivalents) in anhydrous dimethylformamide (DMF) is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of ethyl 1H-indazol-1-ylacetate and ethyl 2H-indazol-2-ylacetate, is then purified by column chromatography on silica gel to separate the isomers.

Experimental Protocol: Hydrolysis of Ethyl 2H-Indazol-2-ylacetate

The isolated ethyl 2H-indazol-2-ylacetate (1.0 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (1.5 equivalents) is added, and the mixture is heated to reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to a pH of approximately 3-4. The resulting precipitate is filtered, washed with cold water, and dried to afford this compound.

Data Presentation: N-Alkylation of Indazole
Base/Solvent SystemN-1 Isomer YieldN-2 Isomer YieldN-1:N-2 RatioReference
K₂CO₃ / DMFMajor ProductMinor ProductPredominantly N-1General Observation
NaH / THFHigh Selectivity for N-1Low Yield>95:5[1][2]

Note: Specific yield percentages for the N-alkylation of unsubstituted indazole with ethyl bromoacetate are not consistently reported in the literature, with most sources indicating a strong preference for the N-1 isomer under standard basic conditions.

Route 2: Regioselective N2-Alkylation using Trifluoromethanesulfonic Acid

To overcome the challenge of poor regioselectivity in direct N-alkylation, a method utilizing a catalytic amount of trifluoromethanesulfonic acid (TfOH) with a diazo compound precursor to the acetate side chain offers a highly selective route to the N-2 isomer.

Conceptual Experimental Workflow

This approach would involve the in-situ generation of a diazoacetate species which then reacts with 1H-indazole in the presence of TfOH. The acid catalyst promotes the selective alkylation at the N-2 position.

G cluster_0 Route 2: Regioselective N2-Alkylation start 1H-Indazole + Diazoacetate Precursor reaction N2-Alkylation Reaction start->reaction catalyst TfOH (cat.) catalyst->reaction product Ethyl 2H-Indazol-2-ylacetate reaction->product High Regioselectivity (N2/N1 up to 100:0) hydrolysis Basic Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the TfOH-catalyzed regioselective N2-alkylation of indazole.

Data Presentation: TfOH-Catalyzed N2-Alkylation
CatalystAlkylating AgentRegioselectivity (N-2:N-1)YieldReference
TfOHDiazo compoundsup to 100:0Good to Excellent[3]

Note: While this method demonstrates high regioselectivity for N2-alkylation of indazoles with various diazo compounds, specific data for the synthesis of the acetate derivative was not found. The yields are reported as generally "good to excellent."

Route 3: Cascade Reaction of 3-Amino-3-(2-nitrophenyl)propanoic Acid

A novel and highly efficient route involves a cascade reaction of 3-amino-3-(2-nitrophenyl)propanoic acid. This method is notable for its direct formation of the indazole acetic acid scaffold with high regioselectivity.

Experimental Protocol: Cascade Reaction

A mixture of 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equivalent) and sodium hydroxide (2.0 equivalents) in ethanolamine is heated under microwave irradiation at a specified temperature and time. The reaction mixture is then cooled, diluted with water, and acidified with a suitable acid to precipitate the product. The solid is collected by filtration, washed, and dried to yield this compound.

Data Presentation: Cascade Reaction
Starting MaterialKey ReagentsProductYieldReference
3-Amino-3-(2-nitrophenyl)propanoic acidNaOH, EthanolamineThis compoundExcellent[4]

Note: A specific isolated yield for the parent this compound via this method is described as "excellent" in the literature, suggesting a high-yielding process.

Comparison Summary

G cluster_1 Route 1: Direct N-Alkylation cluster_2 Route 2: TfOH-Catalyzed N2-Alkylation cluster_3 Route 3: Cascade Reaction node_r1 Pros: - Simple starting materials - Straightforward procedure Cons: - Poor regioselectivity (mixture of isomers) - Requires chromatographic separation node_r2 Pros: - Excellent regioselectivity - Potentially high yielding Cons: - Requires synthesis of diazo compound - Handling of potentially hazardous reagents node_r3 Pros: - Excellent regioselectivity - High reported yield - Direct formation of the acid Cons: - Requires synthesis of a specific starting material

Caption: Comparison of the pros and cons of the different synthetic routes.

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the researcher, including the desired purity, scale, and available starting materials.

  • Route 1 (Direct N-Alkylation) is the most direct but suffers from poor regioselectivity, necessitating careful purification, which can be challenging and may lead to lower overall yields of the desired N-2 isomer.

  • Route 2 (TfOH-Catalyzed N2-Alkylation) offers a highly regioselective alternative, promising a cleaner reaction profile and simplifying purification.[3] However, it requires the preparation and handling of potentially unstable diazo reagents.

  • Route 3 (Cascade Reaction) appears to be the most efficient and regioselective method for the direct synthesis of this compound, reportedly providing excellent yields.[4] The main consideration for this route is the accessibility of the substituted 3-amino-3-(2-nitrophenyl)propanoic acid starting material.

For applications where high purity and regioselectivity are paramount, the cascade reaction (Route 3) or the TfOH-catalyzed N2-alkylation (Route 2) are superior choices over the classical direct N-alkylation approach. Further investigation into the specific experimental conditions and optimization of these more selective routes is recommended for large-scale synthesis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2H-indazol-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2H-indazol-2-ylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [1]
Appearance Cream powder[2]
Purity ≥ 95%
CAS Number 58037-05-1[2]

Experimental Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service. Due to its hazardous nature, it should not be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).

    • The container should be made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE).

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Container Labeling:

    • Label the waste container with a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "this compound".

    • Indicate the hazards associated with the chemical: "Harmful," "Irritant."

    • Keep an accurate record of the amount of waste added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

    • The container should be kept closed at all times except when adding waste.

  • Disposal Request:

    • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (e.g., 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Accidental Spill Cleanup:

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the absorbed material and any contaminated soil into a suitable container for disposal as hazardous waste. Do not allow the product to enter drains or waterways.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Begin Disposal Process is_contaminated Is the material This compound or contaminated with it? start->is_contaminated dispose_regular Dispose as non-hazardous waste is_contaminated->dispose_regular No collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste Yes label_container Label container with chemical name and hazards collect_waste->label_container store_waste Store in a secure waste accumulation area label_container->store_waste request_pickup Arrange for pickup by EHS or licensed contractor store_waste->request_pickup end End of Process request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.